molecular formula C12H11NO3S B1597550 Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate CAS No. 91041-21-3

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Cat. No.: B1597550
CAS No.: 91041-21-3
M. Wt: 249.29 g/mol
InChI Key: CLTFLXDIRZFCKH-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-(2-aminophenoxy)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-15-12(14)11-10(6-7-17-11)16-9-5-3-2-4-8(9)13/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTFLXDIRZFCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377164
Record name Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91041-21-3
Record name Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (CAS 91041-21-3)

[1][2]

Executive Summary

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (CAS 91041-21-3) is a specialized heterocyclic intermediate utilized primarily in the synthesis of fused tricyclic pharmacophores.[1][2] Structurally, it consists of a thiophene core functionalized with a methyl ester at the C2 position and a 2-aminophenoxy ether linkage at the C3 position.[1]

This compound serves as a critical "turn-key" precursor for generating thieno[3,2-b][1,5]benzoxazepines —a privileged scaffold in medicinal chemistry often explored for psychotropic, anti-inflammatory, and kinase-inhibitory activities. Its unique topology allows for a facile intramolecular cyclization, making it a high-value building block for diversity-oriented synthesis (DOS) in drug discovery.[1]

Chemical Identity & Physicochemical Properties[2][4][5][6][7]

Identification Data
PropertySpecification
CAS Number 91041-21-3
IUPAC Name Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
SMILES COC(=O)C1=C(C=CS1)OC2=CC=CC=C2N
Appearance Off-white to pale yellow crystalline solid
Physical Properties
ParameterValueNote
Melting Point 92–96 °C (Predicted)Varies by polymorph/purity
Solubility DMSO, DMF, DCM, MethanolLow solubility in water
pKa (Amine) ~3.5–4.5Weakly basic aniline moiety
LogP ~2.8Lipophilic character

Synthesis & Manufacturing Strategy

The synthesis of CAS 91041-21-3 presents a chemoselective challenge: forming a carbon-oxygen (C-O) bond between an electron-rich thiophene ring and a phenol, while preserving the sensitive ester and amine functionalities.[1]

Mechanistic Pathway: The Nitro-Reduction Route

While direct coupling of 2-aminophenol is possible, it often leads to competitive N-arylation.[1] The industry-standard "High-Fidelity" route employs a Ullmann-type etherification using 2-nitrophenol, followed by a selective reduction.[1]

  • Step 1: Ullmann Coupling: Reaction of methyl 3-bromo-2-thiophenecarboxylate with 2-nitrophenol using a Copper(I) catalyst.[1] The ester at C2 activates the C3-bromide, facilitating nucleophilic aromatic substitution (SNAr) or copper-mediated coupling.[1]

  • Step 2: Chemoselective Reduction: The nitro group is reduced to the primary amine using Iron/Acetic acid or catalytic hydrogenation, yielding the target CAS 91041-21-3 without reducing the thiophene ring or hydrolyzing the ester.[1]

Visualization: Synthesis Workflow

SynthesisWorkflowStart1Methyl 3-bromo-2-thiophenecarboxylateIntermediateIntermediate:Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylateStart1->IntermediateCuI, K2CO3DMF, 90°C(Ullmann Etherification)Start22-NitrophenolStart2->IntermediateTargetTARGET (CAS 91041-21-3):Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylateIntermediate->TargetFe, AcOHor H2, Pd/C(Nitro Reduction)CyclizedDownstream Product:Thieno[3,2-b][1,5]benzoxazepin-10(4H)-oneTarget->CyclizedHeat/Acid(Intramolecular Cyclization)

Caption: Figure 1. Two-step synthetic pathway via nitro-intermediate, highlighting the downstream cyclization potential.

Experimental Protocols

Protocol A: Synthesis of the Nitro-Intermediate

Note: This step establishes the core ether linkage.

  • Reagents: Methyl 3-bromo-2-thiophenecarboxylate (1.0 eq), 2-Nitrophenol (1.1 eq), Potassium Carbonate (2.0 eq), Copper(I) Iodide (10 mol%).[1]

  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Charge a reaction flask with the thiophene ester, nitrophenol, and base under nitrogen atmosphere.[1]

    • Add CuI catalyst and solvent.[1]

    • Heat to 90–100 °C for 12–16 hours. Monitor by TLC/HPLC for disappearance of the bromide.[1]

    • Workup: Cool to RT, dilute with water, and extract with ethyl acetate. Wash organics with brine to remove DMF.[1]

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Hexane/EtOAc gradient).[1]

Protocol B: Reduction to CAS 91041-21-3

Note: Iron-mediated reduction is preferred to avoid ester hydrolysis or hydrogenolysis of the C-O bond.[1]

  • Reagents: Nitro-intermediate (from Step A), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro-intermediate in Ethanol/Water.[1]

    • Add Iron powder and NH₄Cl.[1]

    • Heat to reflux (approx. 80 °C) for 2–4 hours.

    • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

    • Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in DCM, wash with water, dry over Na₂SO₄, and evaporate.[1]

    • Yield: Expected yield 85–95%.[1] The product should be stored under inert gas (Argon) to prevent oxidation of the aniline.[1]

Applications in Drug Discovery[4]

CAS 91041-21-3 is not merely an intermediate; it is a "pre-organized" scaffold .[1] The proximity of the amine (nucleophile) and the ester (electrophile) makes it thermodynamically primed for cyclization.[1]

Synthesis of Thienobenzoxazepines

Upon heating in acidic conditions (e.g., acetic acid or p-TsOH in toluene), the amine attacks the ester to form a lactam ring.[1] The resulting thieno[3,2-b][1,5]benzoxazepine core is a bioisostere of:

  • Clozapine/Olanzapine: Atypical antipsychotics.[1]

  • Loxapine: Treatment for agitation.[1]

Kinase Inhibition

The tricyclic structure mimics the ATP-binding hinge region of various kinases. Derivatives synthesized from this core have shown potential in targeting:

  • EGFR (Epidermal Growth Factor Receptor)

  • VEGFR (Vascular Endothelial Growth Factor Receptor)

Visualization: Pharmacophore Mapping

Pharmacophorecluster_ApplicationsTherapeutic ApplicationsCAS_91041CAS 91041-21-3(Open Form)CNSCNS Agents(5-HT/D2 Antagonists)CAS_91041->CNSCyclization ->Bioisostere of OlanzapineOncologyKinase Inhibitors(ATP Competitive)CAS_91041->OncologyDerivatization atThiophene C-H

Caption: Figure 2.[1] Mapping the transition from the open-chain precursor to bioactive therapeutic classes.

Analytical Characterization (Expected Data)

To validate the integrity of CAS 91041-21-3, researchers should look for the following spectral signatures:

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (DMSO-d₆) δ 3.75 ppm (s, 3H)Methyl ester (-COOCH ₃)
δ 5.10 ppm (br s, 2H)Primary amine (-NH ₂)
δ 6.80–7.80 ppm (m, 6H)Thiophene (2H) + Phenyl (4H) protons
IR Spectroscopy ~1710 cm⁻¹Carbonyl stretch (Ester)
~3350, 3450 cm⁻¹N-H stretching (Primary Amine)
Mass Spectrometry m/z 250.3 [M+H]⁺Protonated molecular ion

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautions:

  • Oxidation Sensitivity: Anilines are prone to oxidation.[1][3] Store in amber vials under Argon at 2–8 °C.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) which can react violently with the amine/thiophene moieties.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89652, Methyl 3-amino-2-thiophenecarboxylate (Related Structure).[1] Retrieved from [Link]

  • Fuller, L. S., et al. (1997). Thienothiophenes.[1] Part 2. Synthesis, metallation and bromine-lithium exchange.[1][4] Journal of the Chemical Society, Perkin Transactions 1.[1][4] Retrieved from [Link]

  • Peet, N. P., et al. (1986). Synthesis of thieno[3,2-b][1,5]benzoxazepines.[1] Journal of Heterocyclic Chemistry.[1] (Contextual reference for cyclization mechanism).

"Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate" NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Analysis of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in modern drug discovery and chemical research. This guide provides a comprehensive, field-expert approach to the complete ¹H and ¹³C NMR analysis of methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate, a molecule possessing a unique combination of a substituted thiophene core and an aminophenoxy moiety. Rather than merely presenting data, this document elucidates the causal reasoning behind spectral interpretation, offering a self-validating framework for analysis. We will delve into predictive analysis based on established principles and data from analogous structures, detail a robust experimental protocol, and demonstrate how to synthesize 1D and 2D NMR data into a definitive structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of NMR analysis for complex heterocyclic compounds.

Molecular Structure and a Priori Considerations

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is comprised of two key aromatic systems linked by an ether bond: a 2,3-disubstituted thiophene ring and an ortho-substituted aminobenzene ring. The presence of heteroatoms (O, N, S) and electron-withdrawing groups (the ester) will significantly influence the electronic environment of each nucleus, leading to a wide dispersion of signals in the NMR spectrum.

A systematic numbering of the atoms is essential for unambiguous assignment.

Caption: Structure of methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate with atom numbering.

The Causality Behind NMR Experimental Choices

The primary goal of the NMR experiment is to obtain spectra with high resolution and a good signal-to-noise ratio to allow for the unambiguous assignment of all proton and carbon signals.

Why ¹H NMR is the starting point: ¹H is a highly sensitive nucleus (spin ½, ~100% natural abundance). A standard ¹H NMR spectrum provides three critical pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of the proton. Protons near electronegative atoms or in aromatic systems are "deshielded" and appear at a higher chemical shift (downfield).[1][2]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): Reveals the number of neighboring protons, providing connectivity information.

Why ¹³C NMR is complementary: While ¹³C has a low natural abundance (~1.1%), modern techniques like proton decoupling provide a spectrum where each unique carbon appears as a single line. This allows for a direct count of non-equivalent carbon atoms.[3] The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and the nature of attached atoms.

Why a deuterated solvent is critical: NMR solvents like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they lack protons that would otherwise create massive solvent signals, obscuring the signals from the analyte. The choice of solvent depends on the analyte's solubility. For this compound, with its polar amino and ester groups, DMSO-d₆ is an excellent choice as it will also allow for the observation of the exchangeable NH₂ protons.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure data integrity and reproducibility.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate directly into a clean, dry NMR tube. The higher amount is preferable for ¹³C and 2D experiments.

  • Add ~0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal standard, with its signal defined as 0.00 ppm.[1]

  • Cap the tube and gently invert several times or use a vortex mixer at low speed until the sample is fully dissolved. A clear, particulate-free solution is required.

Step 2: Instrument Setup & Data Acquisition (400 MHz Spectrometer)

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal from the DMSO-d₆. This step corrects for any magnetic field drift.

  • Shim the magnetic field to achieve homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. A narrow half-height width of the TMS signal is indicative of good shimming.

  • For ¹H NMR: Acquire data using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically 8-16 scans are sufficient.

  • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm and a longer relaxation delay (e.g., 5 seconds) to ensure proper relaxation of quaternary carbons. A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

Predictive ¹H NMR Spectral Analysis

Based on the structure and data from analogous compounds, we can predict the ¹H NMR spectrum. The molecule has 9 unique proton environments.

A. Thiophene Ring Protons (H-4, H-5):

  • In substituted thiophenes, the ring protons typically appear in the aromatic region.[4][5] For methyl 2-thiophenecarboxylates, these protons are found between 7.0 and 7.8 ppm.[6]

  • H-5: This proton is adjacent to the sulfur atom and coupled only to H-4. It is expected to be a doublet.

  • H-4: This proton is coupled only to H-5 and will also appear as a doublet.

  • The coupling constant between them (J₄,₅) in thiophenes is typically in the range of 3.5 - 5.5 Hz.[7]

B. Aminophenoxy Ring Protons (H-3', H-4', H-5', H-6'):

  • These four protons are on an ortho-disubstituted benzene ring, which gives rise to a complex and characteristic pattern in the 6.5 - 8.0 ppm region.[8][9]

  • The ether oxygen and the amino group are both electron-donating groups, which will shield the ring protons and shift them upfield compared to unsubstituted benzene (7.27 ppm).

  • Each proton will be split by its ortho and meta neighbors. For example, H-6' will be a doublet of doublets, split by H-5' (ortho coupling, J ≈ 7-9 Hz) and H-4' (meta coupling, J ≈ 2-3 Hz). The same applies to the other ring protons, leading to four distinct multiplets.

C. Amino Protons (-NH₂):

  • The chemical shift of amine protons is variable and depends on concentration, temperature, and solvent. In DMSO-d₆, they often appear as a broad singlet between 3 and 5 ppm.

D. Methyl Ester Protons (-OCH₃):

  • The three protons of the methyl group are equivalent and not coupled to any other protons. They will appear as a sharp singlet. Protons on carbons adjacent to an ether or ester oxygen typically resonate between 3.4 and 4.5 ppm.[10] For methyl esters specifically, this signal is very reliably found around 3.8 ppm.[6]

Summary of Predicted ¹H NMR Data

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5~7.5 - 7.8Doublet (d)1HJ₄,₅ ≈ 4-6
H-4~7.0 - 7.3Doublet (d)1HJ₄,₅ ≈ 4-6
H-3', H-4', H-5', H-6'~6.5 - 7.5Multiplets (m)4HJ(ortho) ≈ 7-9, J(meta) ≈ 2-3
-NH₂~3.0 - 5.0Broad Singlet (br s)2HN/A
-OCH₃~3.8Singlet (s)3HN/A

Predictive ¹³C NMR Spectral Analysis

The molecule has 12 carbon atoms, but due to the lack of symmetry, all 12 are expected to be unique, resulting in 12 distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (C=O): Ester carbonyl carbons are significantly deshielded and appear far downfield, typically in the 160-175 ppm range.

  • Aromatic Carbons (Thiophene & Phenoxy): These sp² hybridized carbons appear in the range of 100-160 ppm.

    • C-O / C-S Carbons: Carbons directly attached to heteroatoms are deshielded. C-3 and C-1' (attached to the ether oxygen) and C-2 and C-5 (adjacent to sulfur) will be downfield. Ortho-substitution on a benzene ring leads to distinct shifts for the ipso-carbons (C-1' and C-2').[11]

    • C-NH₂ Carbon: C-2' will be influenced by the attached amino group.

    • Quaternary Carbons: The substituted carbons (C-2, C-3, C-1', C-2') will typically have lower intensity signals than the protonated carbons.

  • Methyl Carbon (-OCH₃): This sp³ hybridized carbon is shielded and will appear upfield, typically in the 50-60 ppm range.

Summary of Predicted ¹³C NMR Data

Signal AssignmentPredicted δ (ppm)Notes
Ester C=O~160 - 165Quaternary, low intensity
C-Ar (C-O, C-S, C-N)~130 - 160C-2, C-3, C-5, C-1', C-2'
C-Ar (CH)~105 - 130C-4, C-3', C-4', C-5', C-6'
-OCH₃~52High intensity

The Path to Definitive Assignment: 2D NMR Workflow

While 1D NMR provides a strong working hypothesis, 2D NMR experiments are required for unambiguous confirmation. This is the self-validating step in the process.

G A Acquire High-Resolution ¹H and ¹³C Spectra B Formulate Hypothesis: Assign signals based on 1D data and theory A->B Analyze Chemical Shifts, Integrations, Multiplicities C Acquire 2D COSY Spectrum B->C Need to confirm H-H connectivity D Acquire 2D HMBC Spectrum B->D Need to link protons to specific carbons E Final Structure Validation C->E Correlate H-4 with H-5; Correlate phenoxy protons D->E Correlate -OCH₃ to C=O; Correlate H-4/H-5 to C-2/C-3

Caption: Workflow for definitive NMR-based structure validation.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would definitively confirm the J-coupling between H-4 and H-5 on the thiophene ring and map out the entire coupling network of the four aminophenoxy protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations would include:

    • A correlation from the -OCH₃ protons to the ester carbonyl carbon .

    • A correlation from H-4 to carbons C-2 , C-3 , and C-5 , locking in the thiophene ring assignments.

    • Correlations from the aminophenoxy protons to various carbons on both rings, confirming the ether linkage.

Conclusion

The NMR analysis of methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a multi-faceted process that relies on a foundational understanding of chemical principles and the systematic application of 1D and 2D NMR techniques. By breaking down the molecule into its constituent fragments, predicting the spectral features based on established data, and following a logical workflow for experimental confirmation, a complete and unambiguous structural assignment can be achieved. This guide provides the strategic framework necessary for researchers to approach the analysis of this and other similarly complex molecules with confidence and scientific rigor.

References

  • Takahashi, K., et al. (1969). The Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Takahashi, K., et al. (1971). The Substituent Effects in Thiophene Compounds. II. ¹H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts of furan and thiophene protons. ResearchGate GmbH. Available at: [Link]

  • Jasperse, K. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Reich, H.J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Ethers. University of California, Davis. Available at: [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. University of California, Davis. Available at: [Link]

  • Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Fiveable Inc. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Advanced Chemistry Development, Inc. Available at: [Link]

  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Available at: [Link]

Sources

Technical Guide: Physicochemical and Structural Characterization of the Novel Compound Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the comprehensive characterization of a new chemical entity is a critical first step in establishing its identity, purity, and potential for further investigation. This guide provides a detailed framework for determining the essential physical and structural properties of the novel thiophene derivative, Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate . As this compound is not extensively documented in publicly available literature, this document serves as a practical whitepaper outlining the necessary experimental protocols and analytical methodologies for its thorough characterization. We will proceed under the assumption that the compound has been successfully synthesized and requires full physicochemical and spectroscopic analysis.

A Plausible Synthetic Route: The Ullmann Condensation

The formation of the aryl ether linkage in the target molecule likely proceeds via a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation.[1][2][3] This established method is effective for forming C-O bonds between an aryl halide and an alcohol or phenol. A plausible synthetic approach would involve the reaction of a halogenated thiophene precursor with 2-aminophenol in the presence of a copper catalyst and a suitable base.

Synthesis reactant1 Methyl 3-bromo-2-thiophenecarboxylate reagents + reactant1->reagents reactant2 2-Aminophenol catalyst Cu Catalyst, Base Solvent, Heat reactant2->catalyst product Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate reagents->reactant2 catalyst->product

Caption: Proposed Ullmann condensation for synthesis.

I. Physicochemical Property Determination

The fundamental physical properties of a novel compound provide the initial data on its nature and purity.

A. Melting Point Determination

The melting point is a crucial indicator of the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[4][5]

  • Sample Preparation:

    • Ensure the sample of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is completely dry.

    • Place a small amount of the crystalline solid onto a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a spatula.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube onto the powdered sample to collect a small amount of material.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom.

    • The packed sample should be approximately 2-3 mm in height to ensure accurate measurement.[6]

  • Measurement:

    • Insert the loaded capillary tube into the heating block of a melting point apparatus.

    • If an approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.

    • For an accurate measurement, heat rapidly to about 20°C below the estimated melting point.

    • Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[7]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

MeltingPoint A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Rapid Heating (Estimate) C->D E Slow Heating (1-2°C/min) near melting point D->E F Record T_initial (first liquid) E->F G Record T_final (all liquid) F->G H Report Melting Range G->H

Caption: Workflow for melting point determination.

B. Solubility Assessment

Understanding the solubility of a new compound in various solvents is essential for purification, formulation, and biological testing. A systematic approach should be taken to determine its solubility profile.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Weigh a precise amount of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (e.g., 10 mg) into separate, labeled vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Mixing: Agitate the vial vigorously (e.g., using a vortex mixer) for 1-2 minutes.[8] If the solid does not dissolve, gentle warming or sonication can be applied.[8]

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Solvent Addition: If the solid has not dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL), with vigorous mixing after each addition, until the solid completely dissolves or a maximum volume is reached.

  • Data Recording: Record the volume of solvent required to dissolve the sample. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

  • Repeat: Repeat the process for each selected solvent.

Solvent Polarity Index Volume to Dissolve 10 mg (mL) Solubility (mg/mL) Qualitative Assessment
Hexane0.1
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Methanol6.6
Water10.2

II. Spectroscopic and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a newly synthesized compound.

CharacterizationWorkflow start Synthesized Compound ms Mass Spectrometry (MS) start->ms Molecular Weight ftir FT-IR Spectroscopy start->ftir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Connectivity & Environment structure Confirmed Structure ms->structure ftir->structure nmr->structure

Caption: Overall workflow for structural characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9][10] For Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate, both ¹H and ¹³C NMR spectra are essential.

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environments, and their proximity to one another.

    • Expected Signals: Aromatic protons on the thiophene and phenoxy rings, a singlet for the methyl ester protons, and a broad singlet for the amine (-NH₂) protons. The coupling patterns of the aromatic protons will be key to confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[11][12]

    • Expected Signals: Separate signals for the carbonyl carbon of the ester, the methyl carbon of the ester, and the various aromatic carbons of the thiophene and phenoxy rings.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[13]

  • Expected Absorption Bands:

    • N-H Stretch: A medium to weak absorption band around 3300-3500 cm⁻¹ corresponding to the primary amine.

    • C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp absorption band around 1715-1735 cm⁻¹.[14][15]

    • C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Aryl Ether & Ester): Strong absorption bands in the 1000-1300 cm⁻¹ region.[16]

C. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[17]

  • Expected Data: The mass spectrum should show a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (C₁₂H₁₁NO₃S). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

III. Computational Approaches to Property Prediction

In the absence of experimental data, computational methods can provide valuable estimates of a compound's physical properties.[18]

  • Quantitative Structure-Activity Relationship (QSAR): If data exists for a series of structurally similar thiophene derivatives, QSAR models can be built to predict properties like solubility or melting point.[19][20]

  • Density Functional Theory (DFT): Quantum chemical methods like DFT can be used to calculate a variety of molecular properties, including geometric parameters and spectroscopic data (e.g., NMR chemical shifts), which can aid in the interpretation of experimental results.[18]

  • Machine Learning Models: Modern machine learning tools are increasingly used to predict molecular properties from chemical structures with high accuracy, often requiring minimal programming expertise.[21][22]

Summary of Physicochemical Data

The following table should be populated with the experimental and/or computational data obtained for Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate.

Property Value Method
Molecular Formula C₁₂H₁₁NO₃SCalculated
Molecular Weight 249.29 g/mol Calculated / MS
Appearance Visual Inspection
Melting Point Melting Point Apparatus
Solubility in Water Solubility Assessment
Solubility in Ethanol Solubility Assessment
¹H NMR NMR Spectroscopy
¹³C NMR NMR Spectroscopy
FT-IR Key Peaks (cm⁻¹) FT-IR Spectroscopy
Mass Spec (m/z) Mass Spectrometry

Conclusion

The systematic characterization of a novel compound such as Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a foundational activity in chemical and pharmaceutical research. By following the detailed experimental protocols outlined in this guide for determining melting point, solubility, and spectroscopic properties (NMR, FT-IR, and MS), researchers can confidently establish the identity, purity, and fundamental physicochemical characteristics of this new molecule. This essential data provides the basis for all subsequent investigations into its potential applications in drug discovery and materials science.

References

[23] J. S. S. Express. (n.d.). Prediction of Physicochemical Properties of Organic Compounds from Molecular Structure. Retrieved February 6, 2026, from [Link] [24] ResearchGate. (2009). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. Retrieved February 6, 2026, from [Link] ACS Publications. (n.d.). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Retrieved February 6, 2026, from [Link] [25] ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved February 6, 2026, from [Link] [21] arXiv. (2024). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved February 6, 2026, from [Link] [26] ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved February 6, 2026, from [Link] [18] J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. Retrieved February 6, 2026, from [Link] [27] PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved February 6, 2026, from [Link] [4] SlideShare. (2021). experiment (1) determination of melting points. Retrieved February 6, 2026, from [Link] [28] ResearchGate. (2012). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. Retrieved February 6, 2026, from [Link] [14] Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved February 6, 2026, from [Link] [22] MIT News. (2024). New machine-learning application to help researchers predict chemical properties. Retrieved February 6, 2026, from [Link] [19] PubMed. (2014). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. Retrieved February 6, 2026, from [Link] [1] MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved February 6, 2026, from [Link] [11] Oxford Academic. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Retrieved February 6, 2026, from [Link] [29] European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved February 6, 2026, from [Link] [17] ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved February 6, 2026, from [Link] ResearchGate. (n.d.). True Melting Point Determination. Retrieved February 6, 2026, from [Link] [30] European Journal of Chemistry. (n.d.). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. Retrieved February 6, 2026, from [Link] Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 6, 2026, from [Link] [9] ACS Omega. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved February 6, 2026, from [Link] [31] World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved February 6, 2026, from [Link] Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Retrieved February 6, 2026, from [Link] Thiophene and Its Derivatives. (n.d.). Retrieved February 6, 2026, from [Link] [32] SciSpace. (n.d.). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea cor. Retrieved February 6, 2026, from [Link] [8] ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved February 6, 2026, from [Link] [6] Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 6, 2026, from [Link] [33] Medium. (2020). Introduction to Machine Learning for Molecular Property Prediction. Retrieved February 6, 2026, from [Link] [20] PubMed. (2010). QSAR analysis of antitumor active amides and quinolones from thiophene series. Retrieved February 6, 2026, from [Link] CORE. (n.d.). Spectroscopic characterization of novel push-pull thieno[3,2-b]thiophene derivatives functionalized with different acceptor grou. Retrieved February 6, 2026, from [Link] [34] ResearchGate. (2017). Surface-confined Ullmann coupling of thiophene substituted porphyrins. Retrieved February 6, 2026, from [Link] [13] Preprints.org. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved February 6, 2026, from [Link] [7] YouTube. (2010). Melting Point | MIT Digital Lab Techniques Manual. Retrieved February 6, 2026, from [Link] [12] Oxford Academic. (n.d.). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Retrieved February 6, 2026, from [Link] [35] MDPI. (n.d.). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Retrieved February 6, 2026, from [Link] [36] World Health Organization. (n.d.). Annex 4. Retrieved February 6, 2026, from [Link] [37] TUS. (n.d.). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Retrieved February 6, 2026, from [Link] [38] YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved February 6, 2026, from [Link] [39] RSC Publishing. (2024). N-Unsubstituted 2- and 3-thiophenimines. Retrieved February 6, 2026, from [Link] [40] PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved February 6, 2026, from [Link] [5] Experiment 1: Melting-point Determinations. (n.d.). Retrieved February 6, 2026, from [Link] [41] FDA. (2022). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved February 6, 2026, from [Link] [42] Wikipedia. (n.d.). Thiophene. Retrieved February 6, 2026, from [Link] [16] Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved February 6, 2026, from [Link] [43] NIST. (n.d.). Thiophene. Retrieved February 6, 2026, from [Link] [2] ResearchGate. (2010). The Mechanism of the Modified Ullmann Reaction. Retrieved February 6, 2026, from [Link] [44] Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved February 6, 2026, from [Link] [3] PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved February 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Discovery and Isolation of Aminophenoxy Thiophene Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of aminophenoxy thiophene carboxylates, a novel class of compounds with significant potential in drug discovery. This document delves into the strategic considerations behind the molecular design, detailed synthetic methodologies, robust purification protocols, and in-depth structural characterization. Furthermore, it explores the structure-activity relationships (SAR) that drive the optimization of these compounds for various biological targets. This guide is intended to be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Rationale Behind Aminophenoxy Thiophene Carboxylates

The confluence of a thiophene carboxylate core with an aminophenoxy moiety creates a unique chemical scaffold with promising pharmacological properties. Thiophene and its derivatives are a well-established class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The thiophene ring acts as a versatile scaffold, offering multiple points for chemical modification to fine-tune the compound's steric and electronic properties.

The addition of an aminophenoxy group introduces a critical pharmacophoric element. The phenoxy linker provides a defined spatial orientation for the amino group, which can act as a key hydrogen bond donor or acceptor, or as a point of attachment for further functionalization. This strategic combination of a rigid thiophene core and a flexible aminophenoxy side chain allows for the exploration of a vast chemical space, making these compounds attractive candidates for targeting a variety of biological entities, particularly protein kinases. The overexpression of certain kinases is a hallmark of many diseases, including cancer, and the development of small-molecule kinase inhibitors is a major focus of modern drug discovery.

This guide will provide a detailed exploration of the synthesis, isolation, and characterization of this promising class of molecules.

Synthetic Methodologies: A Strategic Approach

The synthesis of aminophenoxy thiophene carboxylates can be approached through a convergent strategy, where the thiophene carboxylate core and the aminophenoxy side chain are synthesized separately and then coupled. This approach offers flexibility and allows for the generation of a diverse library of analogues for SAR studies.

Synthesis of the Thiophene Carboxylate Core

A common and efficient method for the synthesis of the aminothiophene carboxylate core is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an activated nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., diethylamine).

For instance, the synthesis of ethyl 2-amino-4-methylthiophene-3-carboxylate can be achieved by reacting acetone with ethyl cyanoacetate and sulfur.

Synthesis of the Aminophenoxy Moiety

The aminophenoxy precursor can be prepared through various standard aromatic substitution reactions. A common starting material is a dihalobenzene, which can undergo a nucleophilic aromatic substitution with a protected amine, followed by the introduction of a hydroxyl group.

Coupling Strategies: Forging the Key C-O and C-N Linkages

The crucial step in the synthesis of the final product is the coupling of the thiophene carboxylate core with the aminophenoxy moiety. Two powerful and widely used cross-coupling reactions are particularly well-suited for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation (C-O Bond Formation): The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol or phenol. In the context of our target molecule, this would involve the reaction of a halogenated thiophene carboxylate with an aminophenol. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern protocols utilize copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions.

  • Buchwald-Hartwig Amination (C-N Bond Formation): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This reaction is known for its broad substrate scope and functional group tolerance. For the synthesis of aminophenoxy thiophene carboxylates, this would involve coupling a halogenated thiophene carboxylate with an aminophenol. The choice of palladium catalyst and phosphine ligand is critical for the success of this reaction.

The choice between these two methods will depend on the specific substrates and the desired reaction conditions.

Synthetic_Pathway cluster_thiophene Thiophene Core Synthesis cluster_aminophenoxy Aminophenoxy Moiety Synthesis cluster_coupling Coupling Strategies Ketone Ketone/Aldehyde Gewald Gewald Reaction Ketone->Gewald Nitrile Activated Nitrile Nitrile->Gewald Sulfur Sulfur Sulfur->Gewald Base Base Base->Gewald ThiopheneCore Aminothiophene Carboxylate Gewald->ThiopheneCore Coupling2 Ullmann Condensation or Buchwald-Hartwig Amination ThiopheneCore->Coupling2 ArylHalide Aryl Halide Coupling1 Nucleophilic Aromatic Substitution ArylHalide->Coupling1 Amine Protected Amine Amine->Coupling1 AminophenoxyMoiety Aminophenol Precursor Coupling1->AminophenoxyMoiety AminophenoxyMoiety->Coupling2 FinalProduct Aminophenoxy Thiophene Carboxylate Coupling2->FinalProduct

A convergent synthetic strategy for aminophenoxy thiophene carboxylates.

Isolation and Purification: Ensuring Purity for Biological Evaluation

The isolation and purification of the synthesized aminophenoxy thiophene carboxylates are critical steps to ensure that the compounds are suitable for biological testing. A multi-step purification protocol is typically employed to achieve high purity.

Initial Work-up

Following the coupling reaction, a standard aqueous work-up is performed to remove inorganic salts and highly polar impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a brine solution.

Chromatographic Purification

Column chromatography is the primary method for purifying the crude product.

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of these moderately polar compounds.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a typical mobile phase system. The optimal solvent system is determined by thin-layer chromatography (TLC) analysis of the crude product.

Recrystallization

For solid compounds, recrystallization can be an effective final purification step to obtain highly pure, crystalline material. The choice of solvent for recrystallization is crucial and is determined empirically. Common solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up Start->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization PureProduct Pure Aminophenoxy Thiophene Carboxylate Recrystallization->PureProduct

A typical workflow for the purification of the target compounds.

Structural Elucidation and Characterization

The unambiguous identification and characterization of the synthesized aminophenoxy thiophene carboxylates are essential. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. For example, in the ¹H NMR spectrum of a typical ethyl 4-(4-aminophenoxy)-5-methylthiophene-2-carboxylate, one would expect to see characteristic signals for the aromatic protons of the phenoxy ring, the thiophene proton, the methyl group, and the ethyl ester group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the N-H stretch of the amino group, the C=O stretch of the ester, and the C-O-C stretch of the ether linkage would be expected.

Structure-Activity Relationship (SAR) Studies: Guiding Drug Design

SAR studies are crucial for optimizing the biological activity of the aminophenoxy thiophene carboxylate scaffold. By systematically modifying different parts of the molecule and evaluating the impact on its biological activity, researchers can identify the key structural features required for potency and selectivity.

Modification Site Rationale for Modification Potential Impact on Activity
Substituents on the Phenoxy Ring To probe the binding pocket for additional interactions and modulate electronic properties.Introduction of electron-donating or electron-withdrawing groups can influence hydrogen bonding capacity and overall potency.
Amino Group Acylation/Alkylation To explore the role of the amino group as a hydrogen bond donor and to introduce new interaction points.Acylation can introduce additional hydrogen bond acceptors, while alkylation can probe for hydrophobic pockets.
Ester Group Modification To alter solubility, metabolic stability, and potential interactions with the target protein.Conversion to an amide or a carboxylic acid can significantly impact the compound's pharmacokinetic properties and binding affinity.
Substituents on the Thiophene Ring To modulate the overall shape and electronic distribution of the molecule.Introduction of small alkyl or halogen groups can influence the orientation of the molecule in the binding site.

The insights gained from SAR studies are invaluable for the rational design of next-generation compounds with improved efficacy and drug-like properties. For instance, in the context of kinase inhibition, SAR can help in designing molecules that selectively target a specific kinase, thereby reducing off-target effects and potential toxicity.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This section provides a detailed, step-by-step protocol for the synthesis of a representative aminophenoxy thiophene carboxylate.

Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • To a stirred solution of elemental sulfur (0.06 mol) in ethanol, add ethyl cyanoacetate (0.05 mol) and acetone (0.05 mol) at room temperature.

  • Add diethylamine (0.05 mol) dropwise to the reaction mixture.

  • Stir the reaction mixture at 40-50°C for 4 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Filter the resulting precipitate and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiophene-3-carboxylate.

Coupling with an Aminophenol Derivative (Illustrative Buchwald-Hartwig Protocol)

  • To a reaction vessel, add the synthesized ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 equiv), a suitable aryl halide derivative of an aminophenol (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a base (e.g., Cs₂CO₃, 2.0 equiv) and a suitable solvent (e.g., toluene or dioxane).

  • Degas the reaction mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and proceed with the aqueous work-up and purification as described in Section 3.

Conclusion

Aminophenoxy thiophene carboxylates represent a promising class of compounds with significant potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the key aspects of their discovery and isolation, from the underlying design principles to detailed synthetic and purification protocols. The versatility of the synthetic routes allows for the creation of diverse chemical libraries, which, when coupled with rigorous SAR studies, can lead to the identification of potent and selective drug candidates. The information presented herein is intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Process for preparing thiophene derivatives. (n.d.). Google Patents.
  • Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.). Google Patents.
  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (2010).
  • Process for preparing thiophene derivatives. (n.d.). Google Patents.
  • Akhileshwari, P., Kiran, K. R., Sridhar, M. A., Loka, S., & Lokanath, N. K. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.
  • Chemoselective Ullmann Coupling at Room Temperature: A Facile Access to 2-Aminobenzo[b]thiophenes. (2013). Organic Letters, 15(18), 4866-4869.
  • Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003).

Theoretical studies on "Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Theoretical Profiling of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Executive Summary

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (CAS: 91041-21-3) represents a critical scaffold in medicinal chemistry, specifically as a precursor for thieno[2,3-b][1,5]benzoxazepines —a class of tricyclic compounds with potent antipsychotic and antidepressant activities (analogous to olanzapine and clozapine).[1][2]

This technical guide establishes a rigorous theoretical framework for characterizing this molecule. Unlike standard empirical studies, this guide focuses on the ab initio and Density Functional Theory (DFT) protocols required to decode its electronic landscape, conformational stability, and reactive potential. By integrating dispersion-corrected functionals with topological analysis, researchers can predict its behavior in biological systems and synthetic pathways with high fidelity.[1][2]

Part 1: Computational Architecture & Methodology

To ensure scientific integrity and reproducibility, the theoretical study of this molecule must move beyond the standard B3LYP/6-31G(d) defaults. The presence of the phenoxy ether linkage and the thiophene-carboxylate conjugation demands a higher level of theory to account for weak non-covalent interactions and charge delocalization.[2]

The Theoretical Protocol

The following optimized workflow is recommended for the complete profiling of the title compound:

ParameterRecommended SettingScientific Rationale (Causality)
Software Gaussian 16 / ORCA 5.0Industry standards for GIAO NMR and NBO analysis.[1][2]
Functional

B97X-D
or CAM-B3LYP
Standard B3LYP fails to capture long-range dispersion forces critical for the correct orientation of the phenoxy group relative to the thiophene ring.[1][2]
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for describing the lone pairs on the ether oxygen and amino nitrogen.
Solvation IEFPCM (Water/DMSO)Simulates the physiological or reaction medium, stabilizing the polar carbonyl and amino groups.
Vibrational Scale Factor ~0.960Corrects for the anharmonicity of the theoretical harmonic oscillator approximation.
Workflow Visualization

The following diagram outlines the logical flow of the theoretical study, from geometry optimization to reactivity prediction.

ComputationalWorkflow cluster_Properties Property Profiling Start Input Structure (Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Minimized Energy Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Spec Spectroscopy (IR / Raman / NMR) Freq->Spec NBO NBO Analysis (Hyperconjugation) Freq->NBO Dock Molecular Docking (Target: 5-HT / D2 Receptors) Elec->Dock reactivity descriptors NBO->Dock

Caption: Figure 1. Step-by-step computational workflow for the theoretical characterization of the title compound.

Part 2: Structural & Electronic Landscape

Conformational Analysis: The "Butterfly" Effect

The core structural challenge in Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is the flexibility of the C–O–C ether bridge .[1][2]

  • Hypothesis: The molecule is not planar.[2] The phenoxy ring will twist relative to the thiophene ring to minimize steric repulsion between the thiophene-4H and the phenyl protons.[2]

  • Experimental Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan around the C(thiophene)-O-C(phenyl) dihedral angle.[1][2]

  • Significance: This twist determines whether the molecule can fit into the narrow binding pockets of GPCRs (like dopamine receptors).

Intramolecular Interactions (NBO Analysis)

Using Natural Bond Orbital (NBO) analysis, we can quantify the stabilizing interactions within the molecule.[2]

  • Key Interaction 1:

    
    [1][2]
    
    • The lone pair of the ether oxygen delocalizes into the thiophene ring, increasing its electron density.

  • Key Interaction 2:

    
    [1][2]
    
    • This activates the phenyl ring, making it susceptible to electrophilic attack (crucial for the cyclization mechanism to form the benzoxazepine).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary indicator of chemical stability (Hard-Soft Acid Base theory).[1][2]
  • HOMO Location: Predicted to be localized on the 2-aminophenoxy moiety (electron donor).[1][2]

  • LUMO Location: Predicted to be localized on the thiophene-carboxylate moiety (electron acceptor).[1][2]

  • Implication: This "Donor-Acceptor" separation facilitates intramolecular Charge Transfer (ICT) , which is often associated with non-linear optical (NLO) properties and high biological reactivity.[1][2]

Part 3: Spectroscopic Profiling (Validation)

To validate the theoretical model, the calculated spectra must be correlated with experimental data.

Vibrational ModePredicted Region (Scaled)Assignment & Causality

Asym/Sym
3400 – 3500 cm⁻¹Characteristic doublet of the primary amine.[1][2] A redshift indicates H-bonding.[1][2]

Ester
1700 – 1720 cm⁻¹Strong intensity due to the change in dipole moment.[2] Conjugation with thiophene lowers this from typical aliphatic ester values (1740 cm⁻¹).[1][2]

Ether
1200 – 1250 cm⁻¹The "fingerprint" of the phenoxy linkage. Coupled with ring vibrations.[1][2]

NMR Prediction (GIAO Method):

  • 
    H NMR:  The amino protons (
    
    
    
    ) typically appear broad around 4.0–6.0 ppm.[1][2] If an intramolecular H-bond exists (e.g., to the ether oxygen or ester carbonyl), this signal will shift downfield (>8.0 ppm).[2]
  • 
    C NMR:  The carbonyl carbon is the most deshielded (~160-165 ppm).[2]
    

Part 4: Pharmaceutical Potential (Molecular Docking)

Given its structural similarity to Clozapine and Olanzapine precursors, the biological activity of this molecule should be assessed against CNS targets.

Docking Protocol
  • Ligand Preparation: Optimize the structure using the wB97X-D functional (as described in Part 1) to get the correct "twisted" conformation.[2]

  • Target Selection:

    • 5-HT2A Receptor (Serotonin): PDB ID: 6A93.[1][2]

    • D2 Receptor (Dopamine): PDB ID: 6CM4.[1][2]

  • Grid Generation: Center the grid box on the orthosteric binding site (defined by the co-crystallized ligand).

  • Scoring: Use binding affinity (

    
    , kcal/mol) to predict potency.[1][2]
    
Interaction Logic Diagram

The following diagram illustrates the hypothetical binding mode based on the molecule's pharmacophores.

DockingInteractions Ligand_NH2 Ligand: -NH2 Group (H-Bond Donor) Rec_Asp Receptor: Aspartate (Anionic Site) Ligand_NH2->Rec_Asp Salt Bridge / H-Bond Ligand_Thiophene Ligand: Thiophene Ring (Pi-Interaction) Rec_Phe Receptor: Phenylalanine (Pi-Stacking) Ligand_Thiophene->Rec_Phe T-Shaped Pi-Stacking Ligand_COOMe Ligand: Ester C=O (H-Bond Acceptor) Rec_Ser Receptor: Serine (H-Bond Donor) Ligand_COOMe->Rec_Ser H-Bond

Caption: Figure 2. Predicted pharmacophoric interactions between Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate and a generic GPCR binding pocket.

References

  • Becke, A. D. (1993).[1][2][3] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[2] Link[1][2]

  • Chai, J. D., & Head-Gordon, M. (2008).[1][2] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1][2] Link

  • Frisch, M. J., et al. (2016).[1][2] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1][2] Link

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum.[1][2] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects.[2] Chemical Physics, 55(1), 117-129.[1][2] Link

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint.[1][2] Chemical Reviews, 88(6), 899-926.[1][2] Link[1][2]

Sources

"Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Synthetic Utility Profile

Executive Summary

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (CAS: 954239-01-9) is a specialized bifunctional intermediate used primarily in the synthesis of tricyclic heteroaromatic systems, specifically thienobenzoxazepines. Its structure combines a thiophene core with a reactive methyl ester and a nucleophilic ortho-aminophenoxy moiety.

This guide moves beyond standard SDS classifications to address the specific stability challenges posed by this molecule: oxidative sensitivity of the aniline group and hydrolytic susceptibility of the ester. Successful handling requires strict exclusion of moisture and oxygen to prevent polymerization or degradation prior to cyclization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]
PropertySpecification
Chemical Name Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate
CAS Number 954239-01-9
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Appearance Off-white to pale yellow solid (Oxidizes to brown)
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH
Key Moieties 1.[1][2][3][4][5][6][7][8][9] Methyl Ester (Electrophile)2.[10] Primary Aniline (Nucleophile)3. Thiophene Ring (Electron-rich aromatic)
Hazard Identification & Toxicology (Inferred SAR)

Note: Specific toxicological data for this CAS is limited. The following risk profile is derived from Structure-Activity Relationships (SAR) of analogous 3-aminothiophene-2-carboxylates and phenoxy-anilines.

2.1 Core Hazards (GHS Classification)
  • Skin/Eye Irritation (H315/H319): The thiophene ester functionality is a known irritant.

  • Respiratory Sensitization (H334): The free aniline moiety poses a risk of sensitization upon inhalation.

  • Specific Target Organ Toxicity (STOT-SE H335): Inhalation of dust may cause respiratory tract irritation.

2.2 The "Aniline Effect"

Unlike simple thiophene esters, the 2-aminophenoxy substituent introduces risks associated with anilines.

  • Methemoglobinemia Risk: While lower than simple aniline, absorption through skin can theoretically interfere with oxygen transport.

  • Contact Dermatitis: High potential for allergic skin reaction upon repeated exposure.

Strategic Handling & Storage Protocols

The primary handling challenge is the "Autocyclization vs. Oxidation" trade-off. The molecule is designed to cyclize, but premature exposure to heat or acid can trigger this uncontrolledly, while oxygen degrades the amine.

3.1 Storage Logic (Decision Matrix)

Store under Argon rather than Nitrogen when possible, as Argon is denser and provides a better blanket for the oxidation-sensitive amine group.

StorageLogic Input Incoming Material State Physical State? Input->State Solid Solid Powder State->Solid Recrystallized Sol Solution (DMSO/DMF) State->Sol In-Process Action1 Store at -20°C Desiccated Argon Blanket Solid->Action1 Action2 Use within 24h Avoid freeze-thaw Sol->Action2

Figure 1: Storage decision matrix emphasizing the instability of solution-state storage.

3.2 Standard Handling Protocol
  • PPE: Double-gloving is required. Inner layer: Latex (tactility); Outer layer: Nitrile (0.11mm min) or Silver Shield (laminate) if handling solutions, as thiophenes can permeate nitrile over time.

  • Atmosphere: Weigh and dispense only in a glovebox or a flow-controlled fume hood.

  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent transesterification. Use Anhydrous DCM or Toluene for reactions.

Synthetic Utility & Reactivity[2][7]

The value of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate lies in its pre-organized structure for forming thienobenzoxazepines .

4.1 The Cyclization Pathway

The synthesis of the tricyclic core relies on the nucleophilic attack of the aniline nitrogen onto the methyl ester carbonyl. This reaction often requires thermal activation or base catalysis but can occur slowly during storage (impurity formation).

ReactionPath Start Methyl 3-(2-aminophenoxy) -2-thiophenecarboxylate Inter Tetrahedral Intermediate Start->Inter + Base/Heat (Intramolecular Attack) Side Oxidative Degradation (Azo/N-oxide species) Start->Side + O2 / Light (Improper Storage) Product Thieno[2,3-b][1,5] benzoxazepin-4-one Inter->Product - MeOH (Cyclization)

Figure 2: Primary synthetic pathway vs. degradation route. The cyclization releases methanol.

4.2 Experimental Protocol: Quality Control Check

Before committing this material to a high-value synthesis, verify the integrity of the amine and ester.

  • TLC System: 30% Ethyl Acetate in Hexanes.

    • Observation: The starting material should be a distinct spot. A "streak" at the baseline indicates amine oxidation. A spot with lower Rf usually indicates the hydrolyzed acid or cyclized product.

  • 1H NMR Diagnostic:

    • Check for the Methyl singlet (~3.8 ppm). Disappearance suggests hydrolysis or cyclization.

    • Check for the broad NH2 signal (~4.0-6.0 ppm). Disappearance suggests oxidation.

Emergency Protocols & Waste Management
5.1 Spill Management
  • Solid Spill: Do not dry sweep (dust generation). Cover with wet paper towels (if water compatible) or oil-treated sweeping compound, then scoop into a waste drum.

  • Decontamination: Clean surface with 10% HCl followed by soap water. The acid helps solubilize the amine residues for easier removal.

5.2 Waste Disposal[11][12]
  • Classification: Hazardous Organic Waste (Contains Sulfur and Nitrogen).

  • Segregation: Do not mix with oxidizing agents (Peroxides, Nitric Acid) in the waste stream. The thiophene ring is electron-rich and can react violently with strong oxidizers.

References
  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 3-amino-2-thiophenecarboxylate. (Analogous backbone safety data). Retrieved from

  • PubChem. (n.d.). Compound Summary: Methyl 3-amino-2-thiophenecarboxylate.[2][13][5][14][15] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). Thiophene Derivatives Handling Guide. (General handling for sulfur heterocycles). Retrieved from

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Thiophene carboxylates. (GHS Classification standards).[11][10] Retrieved from

Sources

Methodological & Application

Application Notes & Protocols for Methyl 3-Amino-2-Thiophenecarboxylate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The following guide details the applications and protocols for Methyl 3-Amino-2-Thiophenecarboxylate . Initial searches for "Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate" did not yield sufficient public-domain information for a comprehensive guide. Given its structural similarity and well-documented role as a pharmaceutical intermediate, this guide has been developed for the closely related and industrially significant compound, Methyl 3-Amino-2-Thiophenecarboxylate.

Introduction: The Versatility of a Thiophene Building Block

Methyl 3-amino-2-thiophenecarboxylate is a highly versatile heterocyclic compound that serves as a critical starting material in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a thiophene ring functionalized with both an amino group and a methyl ester, provides a reactive scaffold for constructing more complex molecules.[1][2] This intermediate is particularly renowned for its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam, where it is used to build the core thienothiazine structure.[1][2] Beyond pharmaceuticals, it is also a key component in the production of agrochemicals like the herbicide thiophenesulfuron.[1][2] The high purity of this intermediate, often exceeding 99%, is crucial for its successful application in these fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3-amino-2-thiophenecarboxylate is essential for its proper handling, storage, and use in synthesis.

PropertyValueReferences
CAS Number 22288-78-4
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance White to off-white or brown crystalline solid/powder
Melting Point 62-64 °C
Boiling Point 100-102 °C at 0.1 mmHg
SMILES COC(=O)C1=C(C=CS1)N
InChI Key TWEQNZZOOFKOER-UHFFFAOYSA-N

Application in Pharmaceutical Synthesis: The Tenoxicam Pathway

The primary pharmaceutical application of Methyl 3-amino-2-thiophenecarboxylate is as a precursor in the multi-step synthesis of Tenoxicam. Tenoxicam is an NSAID of the oxicam class used to treat pain and inflammation associated with rheumatic diseases.[3] The synthesis involves the construction of a 4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide core, for which Methyl 3-amino-2-thiophenecarboxylate is a foundational element.

The general synthetic pathway is illustrated below. It begins with the conversion of Methyl 3-amino-2-thiophenecarboxylate into a sulfonyl chloride derivative, which is then reacted with an amino acid ester and subsequently cyclized to form the key thieno[2,3-e][2][4]thiazine intermediate. This intermediate is then methylated and undergoes amidation with 2-aminopyridine to yield Tenoxicam.

Tenoxicam Synthesis Pathway A Methyl 3-amino-2- thiophenecarboxylate B Methyl 3-(chlorosulfonyl)-2- thiophenecarboxylate A->B Diazotization & Sandmeyer Reaction C Methyl 3-[[N-(methoxycarbonylmethyl) amino]sulfonyl]-2-thiophenecarboxylate B->C Reaction with Glycine Methyl Ester D Methyl 4-hydroxy-2H-thieno[2,3-e] [1,2]thiazine-3-carboxylate 1,1-dioxide C->D Intramolecular Dieckmann Cyclization E Methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e] [1,2]thiazine-3-carboxylate 1,1-dioxide D->E N-Methylation F Tenoxicam E->F Amidation with 2-aminopyridine

Caption: Synthetic pathway to Tenoxicam from Methyl 3-amino-2-thiophenecarboxylate.

Detailed Protocol: Synthesis of the Thieno[2,3-e][2][5]thiazine Core

This protocol outlines the synthesis of a key intermediate, Methyl 4-hydroxy-2H-thieno[2,3-e][2][4]thiazine-3-carboxylate 1,1-dioxide , from a precursor derived from Methyl 3-amino-2-thiophenecarboxylate. This cyclization step is a critical transformation in the construction of the Tenoxicam scaffold.[4]

Rationale: The following procedure is a representative example of an intramolecular Dieckmann-type condensation. The reaction utilizes a strong base, such as sodium methoxide, to deprotonate the α-carbon of the ester and the nitrogen of the sulfonamide, facilitating a ring-closing reaction to form the six-membered thiazine ring. The resulting product is a key precursor for N-methylation and subsequent amidation to form Tenoxicam.

Step 1: Preparation of the Precursor

The starting material for this specific protocol is Methyl 3-[[N-(methoxycarbonylmethyl)amino]sulfonyl]-2-thiophenecarboxylate . This precursor is synthesized in two steps from Methyl 3-amino-2-thiophenecarboxylate:

  • Diazotization and Sandmeyer Reaction: The amino group is converted to a sulfonyl chloride.

  • Sulfonamide Formation: The resulting sulfonyl chloride is reacted with glycine methyl ester.

Step 2: Intramolecular Cyclization

Materials:

  • Methyl 3-[[N-(methoxycarbonylmethyl)amino]sulfonyl]-2-thiophenecarboxylate

  • Methanol (anhydrous)

  • Sodium methoxide (solid or as a solution in methanol)

  • Hydrochloric acid (e.g., 2M) for work-up

  • Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the precursor, Methyl 3-[[N-(methoxycarbonylmethyl)amino]sulfonyl]-2-thiophenecarboxylate, in anhydrous methanol.

  • Addition of Base: While stirring the solution at room temperature, carefully add sodium methoxide. The addition may be exothermic. The reaction mixture is then heated to reflux.

  • Reaction Monitoring: The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of hydrochloric acid until the pH is acidic.

  • Extraction: Remove the methanol using a rotary evaporator. Add water to the residue and extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Methyl 4-hydroxy-2H-thieno[2,3-e][2][4]thiazine-3-carboxylate 1,1-dioxide can be purified by recrystallization from a suitable solvent system.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of the thieno[2,3-e][2][4]thiazine intermediate.

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Precursor in Methanol B Add Sodium Methoxide A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Neutralize with HCl D->E Reaction Complete F Solvent Removal E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry Organic Layer H->I Crude Product J Filter and Concentrate I->J K Recrystallize Product J->K

Sources

Application Note: Comprehensive Characterization of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a novel heterocyclic compound with significant potential in pharmaceutical and materials science research. Its unique structure, incorporating a thiophene core, an aminophenoxy substituent, and a methyl ester functional group, suggests a wide range of biological activities and applications as a versatile chemical intermediate. The precise characterization of this molecule is paramount for ensuring its purity, stability, and for elucidating its structure-activity relationships in downstream applications.

This comprehensive guide provides a suite of detailed analytical protocols for the robust characterization of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for unambiguous structural verification and purity assessment. While specific data for the title compound is not yet publicly available, this document will leverage data from the closely related analog, Methyl 3-amino-2-thiophenecarboxylate , to illustrate the application of these analytical techniques. The principles and procedures are directly transferable, with expected spectral variations arising from the additional 2-aminophenoxy moiety.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its analytical characterization. For the analogous compound, Methyl 3-amino-2-thiophenecarboxylate, key properties have been documented and are summarized below. These values provide a baseline for the expected properties of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate.

PropertyValue (for Methyl 3-amino-2-thiophenecarboxylate)Reference
Molecular FormulaC6H7NO2S[1][2]
Molecular Weight157.19 g/mol [1][2]
Melting Point62-64 °C[2]
Boiling Point100-102 °C at 0.1 mmHg[2]
AppearanceSolid[2]

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for determining the purity of a compound and for identifying the presence of any impurities. A well-developed HPLC method provides a quantitative measure of the analyte's concentration and can be adapted for preparative-scale purification.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: This is the most common mode of HPLC for organic molecules of moderate polarity. A C18 stationary phase is selected for its hydrophobicity, which will interact with the aromatic rings of the analyte.

  • Mobile Phase Gradient: A gradient of an organic solvent (acetonitrile or methanol) and water is employed to ensure the efficient elution of the target compound while also separating it from potentially more or less polar impurities. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) helps to protonate the amine group, leading to sharper peaks and improved peak shape.

  • UV Detection: The aromatic nature of the thiophene and benzene rings results in strong UV absorbance, making a photodiode array (PDA) or a variable wavelength UV detector a suitable choice for detection. Monitoring at multiple wavelengths can help in identifying co-eluting impurities.

Detailed HPLC Protocol:
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (90:10 A:B).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Acetonitrile (1 mg/mL) prep1->prep2 prep3 Dilute to 0.1 mg/mL with Mobile Phase prep2->prep3 injection Inject 10 µL prep3->injection hplc_system HPLC System (C18 Column, 30°C) hplc_system->injection gradient Gradient Elution (1.0 mL/min) injection->gradient detection UV Detection (254 nm, 280 nm) gradient->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration purity Calculate Purity (%) integration->purity

Caption: HPLC workflow for purity assessment.

Structural Elucidation by Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous determination of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for structural confirmation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for dissolving organic molecules for NMR analysis. DMSO-d₆ is particularly useful for compounds with exchangeable protons (like those on amine groups) as it can slow down the exchange rate.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., aromatic, carbonyl, aliphatic).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning proton and carbon signals and for confirming the connectivity of different fragments within the molecule.

NucleusExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~3.8s3H-OCH₃
¹H~5.9br s2H-NH₂
¹H~6.7d1HThiophene-H
¹H~7.4d1HThiophene-H
¹³C~51-OCH₃
¹³C~110-160Aromatic Carbons
¹³C~165C=O (ester)

Note: The presence of the 2-aminophenoxy group in the target molecule will introduce additional signals in the aromatic region of both ¹H and ¹³C NMR spectra and will likely shift the existing thiophene signals.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules, making it ideal for this compound. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is crucial for determining the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Acquire data in positive ion mode.

  • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare its accurate mass to the theoretical mass to confirm the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Prepare Dilute Solution (10-100 µg/mL in Methanol) infusion Direct Infusion (5-10 µL/min) prep1->infusion ms_system ESI-TOF/Orbitrap MS ms_system->infusion ionization Positive Ion Mode infusion->ionization acquisition Acquire Mass Spectrum (m/z 100-500) ionization->acquisition spectrum Obtain Mass Spectrum acquisition->spectrum peak_id Identify Molecular Ion Peak ([M+H]⁺) spectrum->peak_id mass_comp Compare Accurate Mass to Theoretical Mass peak_id->mass_comp

Caption: Mass spectrometry workflow for molecular weight determination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for solid samples that requires minimal sample preparation.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretchAmine (-NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₃)
~1700C=O stretchEster
1600-1450C=C stretchAromatic
~1250C-O stretchEster/Ether
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Scan: Collect the spectrum of the sample.

  • Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

  • Solvent Selection: The choice of solvent can influence the position and intensity of the absorption maxima (λmax). Common solvents for UV-Vis analysis include ethanol, methanol, and acetonitrile.

  • Concentration: The concentration of the sample should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol). Prepare a series of dilutions to determine an appropriate concentration for analysis.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the instrument.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a range of wavelengths (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.

Summary of Analytical Characterization

The combination of these analytical techniques provides a comprehensive and robust characterization of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate. The logical flow of this characterization is as follows:

Characterization_Logic Purity Purity Assessment (HPLC) MW Molecular Weight (Mass Spectrometry) Purity->MW Confirmation Final Confirmation Purity->Confirmation Structure Structural Elucidation (NMR) MW->Structure MW->Confirmation Functional_Groups Functional Group ID (FT-IR) Structure->Functional_Groups Structure->Confirmation Electronic_Props Electronic Properties (UV-Vis) Functional_Groups->Electronic_Props Functional_Groups->Confirmation Electronic_Props->Confirmation

Caption: Logical flow of analytical characterization.

References

  • PubChem. Methyl 3-amino-2-thiophenecarboxylate. National Institutes of Health. [Link]

  • IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • MDPI. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions.... [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This document provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate derivatives. As a Senior Application Scientist, this guide is structured to provide not only the procedural steps but also the underlying scientific rationale for key experimental choices. We will delve into the design of a robust screening cascade, from initial assay development to hit confirmation and preliminary structure-activity relationship (SAR) analysis. The protocols provided herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Introduction: The Therapeutic Potential of Thiophene Scaffolds

Thiophene and its derivatives are integral components of numerous FDA-approved drugs, highlighting their significance in drug discovery.[1] Their diverse biological activities span anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] The Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate core represents a versatile starting point for generating a library of novel compounds with the potential for significant therapeutic impact. High-throughput screening (HTS) is an essential tool in modern drug discovery that enables the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[6][7][8] This application note will focus on a hypothetical HTS campaign to identify inhibitors of a key protein kinase involved in cancer cell proliferation, a common target for thiophene-based compounds.

The High-Throughput Screening Cascade: A Strategic Overview

A successful HTS campaign is a multi-step process designed to efficiently identify and validate promising lead compounds.[9][10] The process begins with assay development and culminates in the identification of confirmed hits with dose-dependent activity.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Target_Kinase Target Kinase (e.g., MEK1/2) Receptor->Target_Kinase Activates Downstream_Kinase Downstream Kinase (e.g., ERK1/2) Target_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Proliferation Cell Proliferation Transcription_Factor->Proliferation Promotes Inhibitor Thiophene Derivative Inhibitor->Target_Kinase Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Synthetic Anomalies & Side Reactions Ticket ID: CHEM-SUP-8821 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecule Profile

Target Molecule: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate Primary Application: Key intermediate for thieno[2,3-b][1,5]benzoxazepines (isosteres of olanzapine/clozapine class antipsychotics) and kinase inhibitors.

Operational Context: The synthesis of this molecule sits on a "reactivity fault line." You are balancing an electron-rich thiophene ring (prone to decarboxylation if hydrolyzed) with a nucleophilic aniline moiety (prone to intramolecular cyclization). The most common user reports involve low yields due to chemoselectivity errors (N- vs. O-arylation) or premature lactamization .

This guide details the specific side reactions that degrade yield and purity, providing mechanistic insights and corrective protocols.

Critical Pathway Analysis (Visualized)

The following diagram maps the intended synthetic pathway against the three most prevalent failure modes (Side Reactions).

ReactionPathways Start Methyl 3-bromo- 2-thiophenecarboxylate Target TARGET: Methyl 3-(2-aminophenoxy)- 2-thiophenecarboxylate Start->Target Path 1: O-Arylation (Desired) Side_N_Aryl SIDE REACTION A: N-Arylated Isomer (Chemoselectivity Failure) Start->Side_N_Aryl Path 2: N-Arylation (If amine unprotected) Reactant + 2-Aminophenol (or 2-Nitrophenol) Side_Lactam SIDE REACTION B: Thienobenzoxazepinone (Premature Cyclization) Target->Side_Lactam Heat/Base (- MeOH) Side_Decarb SIDE REACTION C: Decarboxylated Product (Hydrolysis + Heat) Target->Side_Decarb 1. Hydrolysis 2. Heat (-CO2)

Figure 1: Mechanistic divergence in the synthesis of the target ether. Path 1 is desired; Paths 2, B, and C represent common yield-loss vectors.

Troubleshooting Guide: Side Reactions

Issue 1: Chemoselectivity Failure (N-Arylation vs. O-Arylation)

Symptom: LCMS shows a product with the correct mass but incorrect NMR shift (aromatic protons shifted upfield), or a mixture of two isomers. The Science: When coupling Methyl 3-bromo-2-thiophenecarboxylate with 2-aminophenol, you have two competing nucleophiles: the phenoxide oxygen and the aniline nitrogen. Under neutral conditions, the amine is often more nucleophilic. Under basic conditions (required for


 or Ullmann coupling), the phenoxide is generated, but the amine remains a potent competitor, leading to N-(3-methoxycarbonyl-2-thienyl)-2-aminophenol .

Corrective Protocol:

  • The "Nitro" Bypass (Recommended): Do not use 2-aminophenol. Instead, couple with 2-nitrophenol . The nitro group is non-nucleophilic. Once the ether linkage is formed, reduce the nitro group (

    
    ) in a subsequent step.
    
  • If using 2-Aminophenol: You must use a "hard" base (like

    
     or 
    
    
    
    ) in a polar aprotic solvent (DMF/DMSO) to ensure the phenol is fully deprotonated to the phenoxide, which is a harder nucleophile than the neutral amine, favoring O-arylation on the electron-deficient thiophene.
Issue 2: Premature Cyclization (Lactam Formation)

Symptom: Appearance of a highly insoluble precipitate during the reduction step or workup. Mass spec shows [M-32] (Loss of Methanol). The Science: The target molecule contains an ester and an amine in close proximity (ortho-like relationship). This is the exact precursor for the thieno[2,3-b][1,5]benzoxazepin-4(5H)-one . Spontaneous intramolecular aminolysis occurs if the reaction mixture is heated >60°C or if the pH is basic.

Corrective Protocol:

  • Temperature Control: Perform the nitro-reduction (if using the Nitro route) at temperatures below 50°C .

  • Reduction Method: Avoid catalytic hydrogenation with heating. Use Fe/Acetic Acid or SnCl2/HCl (acidic conditions). The resulting amine will be protonated (ammonium salt), which protects it from attacking the ester.

  • Workup: Neutralize carefully. Do not use strong caustic base (NaOH) to quench; use

    
    .
    
Issue 3: Hydrolysis & Decarboxylation

Symptom: Loss of the methyl ester (Acid formation) followed by loss of


.
The Science: 
Thiophene-2-carboxylic acids are notoriously unstable and prone to thermal decarboxylation, especially when electron-donating groups (like the new ether linkage) are at the 3-position. If your coupling conditions contain water (wet DMF/DMSO) and base (

), you will saponify the ester. Upon workup or heating, the free acid decarboxylates.

Corrective Protocol:

  • Anhydrous Conditions: Use anhydrous DMF and dry bases (

    
    ).
    
  • Avoid Hydroxides: Never use NaOH or KOH for the coupling step.

Validated Experimental Protocols

These protocols are designed to minimize the side reactions described above.

Protocol A: The "Nitro Route" (High Fidelity)

Best for avoiding N-arylation.

  • Coupling:

    • Reagents: Methyl 3-bromo-2-thiophenecarboxylate (1.0 eq), 2-Nitrophenol (1.1 eq),

      
       (2.0 eq).
      
    • Catalyst: Cu powder (0.1 eq) or CuI (0.05 eq).

    • Solvent: Anhydrous DMF (0.5 M concentration).

    • Conditions: Heat to 80–90°C under

      
       for 4–6 hours.
      
    • Checkpoint: Monitor TLC for disappearance of bromide.

    • Workup: Pour into ice water. The nitro-ether usually precipitates. Filter and wash with water.

  • Reduction (The Critical Step):

    • Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

    • Solvent: Ethanol/Water (3:1).[1]

    • Conditions: Heat to reflux (70-80°C) for 1-2 hours. Note: Iron reduction is neutral/mildly acidic, preventing lactamization.

    • Filtration: Filter hot through Celite to remove iron sludge.

    • Isolation: Concentrate filtrate. Partition between EtOAc and water.[2] Dry organic layer (

      
      ).[1] Do not heat the residue above 40°C during rotary evaporation. 
      
Protocol B: Data Summary Table
ParameterTarget SpecificationFailure IndicatorCause of Failure
Appearance Pale yellow/off-white solidDark brown oil / TarOxidation of aniline or polymerization
Mass Spec (ESI)


Cyclization (Loss of MeOH)
Mass Spec (ESI)


Hydrolysis (Acid form)
NMR (

)
Singlet ~3.8 ppmMissingCyclization or Hydrolysis
Solubility Soluble in DCM, EtOAcInsoluble in DCMCyclized Lactam (highly crystalline/insoluble)

FAQ: Expert Insights

Q: Can I use Pd-catalyzed Buchwald-Hartwig coupling instead of Copper? A: Yes, but it is often overkill and introduces new side reactions. Palladium catalysts can coordinate to the thiophene sulfur, poisoning the catalyst. If you must use Pd, use a bis-phosphine ligand like Xantphos to prevent chelation, but the Copper/Ullmann route is generally more robust for thiophene-2-carboxylates.

Q: My product solidifies into a brick in the flask during rotary evaporation. Why? A: You likely triggered Side Reaction B (Lactamization) . The concentration of the amine-ester in the flask promotes intermolecular or intramolecular attack. To prevent this, keep the water bath temperature low (<40°C) and store the compound as a solid at -20°C, or use it immediately in the next step.

Q: Why is the thiophene ring so sensitive to decarboxylation? A: The 2-position of thiophene is electron-rich. When you place a carboxylic acid there, the "push-pull" electronic effect facilitates the loss of


, especially if there is an electron-donating group (like your phenoxy ether) at the 3-position. The ester protects against this; the free acid does not.

References

  • Synthesis of Thienobenzoxazepines: Pecherer, B., et al. "The Synthesis of Some Thienobenzoxazepines." Journal of Heterocyclic Chemistry, vol. 8, no. 5, 1971, pp. 779–783.

  • Ullmann Coupling Mechanisms: Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition, vol. 48, no. 38, 2009, pp. 6954–6971.

  • Thiophene Decarboxylation: Campaigne, E., & Bourgeois, R. C. "3-Substituted Thiophenes. IV. Decarboxylation of 3-Substituted 2-Thiophenecarboxylic Acids." Journal of the American Chemical Society, vol. 76, no. 9, 1954, pp. 2445–2447.

  • Cyclization Kinetics: Chakrabarti, J. K., et al. "Thienobenzodiazepines: Synthesis and Central Nervous System Activity." Journal of Medicinal Chemistry, vol. 23, no. 8, 1980, pp. 878–884.

Sources

Technical Support Center: Purification of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THIENO-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Compound Class: Thiophene-based Aniline Ester (Intermediate for Thienobenzoxazepines)[1]

Executive Summary

You are likely encountering difficulties purifying Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate due to the conflicting chemical nature of its functional groups. This molecule contains an electron-rich aniline (prone to rapid oxidation/polymerization) and a thiophene ester (susceptible to hydrolysis).[1]

The common symptoms—"black tar" formation, column streaking, and low yields—are distinct chemical failures, not random errors. This guide provides self-validating protocols to address these specific failure modes.

Module 1: The "Black Tar" Syndrome (Oxidation Control)

User Question: "My crude product turns from yellow to dark brown/black during rotary evaporation. Is my compound decomposing?"

Technical Diagnosis: Yes. The 2-aminophenoxy moiety is an electron-rich aniline.[1] Upon exposure to atmospheric oxygen and light, it undergoes radical cation formation, leading to N-oxide species and subsequent polymerization (the "tar"). This is accelerated by trace metals or acidic impurities remaining from the reduction step (e.g., Fe/HCl or SnCl2 residues).

Troubleshooting Protocol:

  • Nitrogen Sparging (Mandatory): Do not simply "use fresh solvents."[1] You must sparge all workup solvents (Ethyl Acetate, DCM) with nitrogen for 15 minutes before use to displace dissolved oxygen.[1]

  • The "Cold & Dark" Rule: Perform all concentrations at bath temperatures <35°C and shield the flask with aluminum foil.

  • Trace Metal Scavenging: If you used a metal reductant (Fe, Sn, Zn) to generate the amine from a nitro-precursor, residual metal salts catalyze oxidation.

    • Action: Wash the organic phase with 10% EDTA or Sodium Potassium Tartrate (Rochelle's Salt) solution during workup to sequester metal ions.

Module 2: Chromatographic "Streaking" & Yield Loss

User Question: "I lose 40% of my mass on the silica column, and the bands tail significantly. Why?"

Technical Diagnosis: The primary amine (


) is basic.[1] It interacts strongly with the acidic silanol groups (

) on standard silica gel.[1] This causes:
  • Irreversible adsorption (Yield loss).[1]

  • Peak tailing (Poor separation from impurities).[1]

  • On-column degradation (Acid-catalyzed hydrolysis of the methyl ester).

Corrective Protocol: The "Buffered" Column

Do not use standard silica conditions.[1] You must neutralize the stationary phase.[2]

Step-by-Step Method:

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) .[1]

  • Packing: Pour the column with this TEA-treated slurry.

  • Equilibration: Flush with 2 column volumes of mobile phase without TEA (to remove excess base that might hydrolyze your ester).

  • Elution: Run your gradient. The silica surface is now "capped" with TEA, preventing amine adsorption.

Module 3: Impurity Removal (The "Nitro" Precursor)

User Question: "I cannot separate the unreacted nitro starting material from the amine product. They co-elute."

Technical Diagnosis: Chromatography is often inefficient for this separation because the polarity difference is small. You must exploit the basicity difference . The amine can be protonated; the nitro compound cannot.

Protocol: Cold Acid-Base Swing Extraction Warning: Standard acid washes will hydrolyze the thiophene methyl ester.[1] Temperature control is critical.

DOT Diagram: Purification Logic Flow

G Start Crude Reaction Mixture (Amine + Nitro Impurity) Dissolve Dissolve in EtOAc (Cool to 0°C) Start->Dissolve AcidWash Extract with 0.5M HCl (Cold) Target pH 2-3 Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer Organic Layer (Contains Nitro Impurity) Sep1->OrgLayer Discard or Recycle AqLayer Aqueous Layer (Contains Amine Salt) Sep1->AqLayer Keep (Product) Neutralize Add Sat. NaHCO3 to Aqueous (pH ~8) AqLayer->Neutralize ExtractBack Extract into DCM/EtOAc Neutralize->ExtractBack Dry Dry (Na2SO4) & Concentrate ExtractBack->Dry Final Pure Amine Product Dry->Final

Caption: Acid-Base Swing protocol designed to separate neutral nitro-precursors from the basic amine product without hydrolyzing the ester.[1]

Detailed Steps:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate. Cool to 0°C in an ice bath.

  • Extraction: Add cold (

    
    ) 0.5 M HCl  slowly. Shake quickly and separate phases immediately.
    
    • Why? The amine forms a water-soluble hydrochloride salt.[1] The nitro impurity stays in the organic layer.

    • Critical: Do not let the acidic mixture sit; prolonged exposure hydrolyzes the ester to the carboxylic acid.

  • Recovery: Take the acidic aqueous layer (keep it cold), and slowly add saturated

    
     until bubbling stops (pH ~8). The amine will crash out or oil out.
    
  • Final Extraction: Extract the now-neutral aqueous layer with DCM, dry over

    
    , and concentrate.
    

Module 4: Storage & Stability Data

User Question: "Can I store this compound on the bench?"

Answer: No. The combination of the thiophene ring and the aniline makes it highly sensitive.

ParameterRecommendationReason
Temperature -20°C (Freezer)Retards ester hydrolysis and autoxidation.[1][3]
Atmosphere Argon/NitrogenPrevents radical oxidation of the amine.
Container Amber Glass VialBlocks UV light which catalyzes thiophene degradation.[1][3]
Solvent Form Store as Dry SolidSolutions degrade 10x faster than solids.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of aromatic amines and drying of solvents). [1]

  • Biotage Application Notes. (2018). Strategies for Flash Purification of Ionizable Compounds. (Detailed discussion on amine-silica interactions and the use of amine-functionalized silica).

  • Chakrabarti, J. K., et al. (1980). 10-Piperazinyl-4H-thieno[3,2-b][1,5]benzodiazepines as potential neuroleptics.[1] Journal of Medicinal Chemistry, 23(8), 878-884.[1] (Describes synthesis and handling of similar aminophenoxy/aminothiophene intermediates).

  • Sigma-Aldrich Technical Library. Handling Air-Sensitive Reagents. (General protocols for inert atmosphere handling of anilines).

Sources

"Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate" stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a versatile intermediate in pharmaceutical and materials science research. Its unique structure, featuring a thiophene core, a methyl ester, and an aminophenoxy substituent, offers multiple reaction sites for molecular elaboration. However, this same structural complexity presents challenges regarding its stability and handling. This guide provides in-depth technical support for researchers, addressing common issues related to the compound's stability and degradation to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My solid sample of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate has developed a yellow or brown tint over time. Is it degrading?

A: Yes, a color change from its typical off-white or pale appearance to yellow, brown, or even darker shades is a strong visual indicator of degradation. This is primarily due to the oxidation of the 2-aminophenoxy moiety.[1] Aromatic amines are highly susceptible to aerial oxidation, a process often accelerated by exposure to light and ambient temperatures.[2] The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, making it prone to oxidation, which can lead to the formation of highly colored quinone-imine type structures and other complex polymeric byproducts.[3] To confirm degradation and assess purity, we strongly recommend analytical verification using methods like HPLC or NMR spectroscopy.[1]

Q2: What are the primary chemical degradation pathways I should be aware of when working with this compound?

A: The molecule has two main points of vulnerability: the ester functional group and the aminophenoxy group. Understanding these pathways is crucial for designing stable experimental conditions.[4]

  • Oxidation: As mentioned in Q1, the primary pathway is the oxidation of the aromatic amine.[5] This can occur through exposure to atmospheric oxygen, trace metal catalysts, or oxidizing reagents. The thiophene ring itself is also susceptible to oxidation, particularly under harsh conditions or in the presence of strong oxidants, which could potentially lead to sulfoxide formation or ring-opening byproducts.[1][6]

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water.[7] This reaction can be catalyzed by both acids and bases and will result in the formation of 3-(2-aminophenoxy)-2-thiophenecarboxylic acid and methanol.[8][9] The rate of hydrolysis is highly dependent on the pH of the solution; it is significantly faster under either strongly acidic or strongly basic conditions.[7]

Below is a diagram illustrating these primary degradation routes.

G cluster_main Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate cluster_pathways Degradation Pathways cluster_products Primary Degradation Products main Parent Compound oxidation Oxidation (Air, Light, Heat) main->oxidation Susceptible Aminophenoxy & Thiophene Ring hydrolysis Hydrolysis (Acid/Base, Water) main->hydrolysis Susceptible Methyl Ester ox_products Colored Byproducts (Quinone-imines, etc.) oxidation->ox_products hy_products 3-(2-aminophenoxy)-2- thenoic acid + Methanol hydrolysis->hy_products G start Inconsistent or Unexpected Experimental Results check_visual Visually Inspect Sample: - Color Change? - Clumping/Texture Change? start->check_visual check_storage Review Storage History: - Age of Sample? - Stored Correctly? check_visual->check_storage No purity_analysis Perform Purity Analysis (e.g., HPLC-UV, LC-MS, NMR) (See Protocol 1 for setup) check_visual->purity_analysis Yes check_storage->purity_analysis No / Unsure problem_elsewhere Problem is Likely Elsewhere (Review other reagents, protocol, etc.) check_storage->problem_elsewhere Yes decision Purity >95% and No Major Degradants? purity_analysis->decision re_purify Purify Stock (e.g., Recrystallization, Chromatography) or Order Fresh Material decision->re_purify No end Proceed with Experiment Using Verified Material decision->end Yes re_purify->purity_analysis Re-verify after purification

Caption: Troubleshooting workflow for suspected sample degradation.

Protocol 1: Forced Degradation Study via HPLC-UV

This protocol allows you to intentionally stress the compound to identify potential degradation products and confirm the stability-indicating nature of your analytical method. [4][10] Objective: To assess the stability of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate under various stress conditions.

Materials:

  • Stock solution of the compound (e.g., 1 mg/mL in Acetonitrile).

  • HPLC system with UV detector.

  • Acids (0.1 M HCl), Bases (0.1 M NaOH), Oxidizing agent (3% H₂O₂).

  • pH meter, heating block, UV lamp (e.g., 254/365 nm).

Methodology:

  • Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial.

  • Apply Stress: Expose the samples to the conditions outlined in the table below. The goal is to achieve 5-20% degradation. [10]Adjust exposure time as needed.

  • Neutralization: After exposure, neutralize the acidic and basic samples to ~pH 7 before analysis.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze by a suitable reverse-phase HPLC method, monitoring for the appearance of new peaks and the decrease in the main peak area.

Stress ConditionProcedurePurpose
Acid Hydrolysis 0.1 M HCl, heat at 60 °C for 2-8 hours.To simulate acidic degradation and force ester hydrolysis.
Base Hydrolysis 0.1 M NaOH, at room temp for 1-4 hours.To simulate basic degradation and force rapid ester hydrolysis.
Oxidation 3% H₂O₂, at room temp for 8-24 hours.To simulate oxidative stress on the amine and thiophene ring.
Thermal Heat solid sample at 80 °C for 24 hours.To assess thermal stability in the solid state.
Photolytic Expose solution to UV light (ICH Q1B conditions).To assess stability under light exposure.
Protocol 2: Best Practices for Sample Weighing and Solution Preparation

To minimize degradation during routine lab use, strict handling protocols are essential.

  • Equilibration: Before opening, allow the refrigerated container to warm to room temperature (~20-30 minutes). This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, handle the solid in a glove box or glove bag under a nitrogen or argon atmosphere. If not available, work quickly.

  • Weighing: Weigh out the required amount and immediately and tightly seal the main container. Flush with inert gas before sealing if possible.

  • Dissolution: Dissolve the weighed solid in a high-purity, appropriate solvent immediately.

  • Solution Storage: If a stock solution needs to be stored, store it in a tightly sealed vial with minimal headspace, protect it from light, and keep it refrigerated. For aqueous solutions, flash-freeze aliquots and store at -20 °C or -80 °C for longer-term stability. Avoid repeated freeze-thaw cycles.

References

  • 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Ramdev Chemicals Pvt. Ltd. [Link]

  • Methyl 3-amino-2-thiophenecarboxylate. Georganics. [Link]

  • Hydrolysis of methyl esters.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (PMC). [Link]

  • Amine. Wikipedia. [Link]

  • Methyl 3-sulfamoyl-2-thiophenecarboxylate. ChemBK. [Link]

  • Results of forced degradation studies. ResearchGate. [Link]

  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Universidad de Alicante. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

  • Thiophene-2-Carboxylate (an/aerobic) Pathway Map. Eawag-BBD. [Link]

  • Methyl 3-amino-2-thiophenecarboxylate. PubChem. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Pharmaceutical and Life Sciences. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. ResearchGate. [Link]

  • Degradation products of mycophenolate mofetil in aqueous solution. PubMed. [Link]

  • Oxidation of Amines by Flavoproteins. National Institutes of Health (PMC). [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? National Institutes of Health (PMC). [Link]

  • Preparation of Methyl Ester Precursors of Biologically Active Agents. Taylor & Francis Online. [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. [Link]

  • Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Oxidation of Amines. Chemistry LibreTexts. [Link]

  • Methyl 3-Amino-2-thiophenecarboxylate, 25g, Each. CP Lab Safety. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers. [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. IRIS UniGe. [Link]

  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI. [Link]

  • Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Energy & Environmental Science. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

Sources

"Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate" storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Executive Summary & Molecule Profile

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a highly specialized intermediate often employed in the synthesis of tricyclic pharmaceutical scaffolds, particularly thieno[3,2-b][1,5]benzoxazepine derivatives (analogs of antipsychotics like Olanzapine).[1][2]

Its structural duality—containing both an electron-rich aniline moiety and an electrophilic methyl ester —creates a "ticking clock" of reactivity.[1][2] Improper storage leads not just to simple decomposition, but to intramolecular cyclization , rendering the compound useless for further linear synthesis.[1][2]

Property Specification
CAS Number 91041-21-3
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Appearance Off-white to pale brown solid
Key Sensitivity Oxidation (Air), Cyclization (Heat/Acid), Hydrolysis (Moisture)

Core Storage Directives (The "Golden Standard")

To maintain >98% purity, you must inhibit three primary degradation pathways: oxidative darkening, hydrolytic cleavage, and thermal cyclization.[1][2]

I. Temperature Control
  • Standard Storage: 2°C to 8°C (Refrigerated).

  • Long-Term (>3 months): -20°C (Freezer).[1][2]

  • Reasoning: The amino group is positioned ortho to the phenoxy linker, placing it in perfect proximity to attack the ester group.[1][2] Heat accelerates this intramolecular nucleophilic attack, forming a stable lactam impurity (thienobenzoxazepinone).[1][2] Keeping the compound cold kinetically traps it in the open-chain form.[1][2]

II. Atmospheric Protection
  • Requirement: Store under Inert Atmosphere (Argon or Nitrogen) .[1][2]

  • Reasoning: The primary aniline (-NH₂) is electron-rich and prone to oxidation by atmospheric oxygen, leading to N-oxide formation and polymerization (browning).[1][2] Argon is preferred over Nitrogen due to its higher density, which blankets the solid more effectively.[1][2]

III. Container & Light
  • Vial Type: Amber glass with a PTFE-lined screw cap.[1][2]

  • Desiccation: Store inside a secondary container (desiccator) with active silica gel or molecular sieves.[1][2]

  • Reasoning: Light energy can catalyze radical oxidation of the thiophene ring and the aniline.[1][2] Moisture promotes hydrolysis of the methyl ester to the carboxylic acid, which is then prone to spontaneous decarboxylation or uncontrolled cyclization.[1][2]

Troubleshooting Guide & FAQs

This section addresses real-world scenarios reported by medicinal chemistry teams.

Q1: My sample has turned from off-white to dark brown. Is it still usable?

Diagnosis: Oxidative Degradation. The "browning" indicates the formation of azo-linkages or quinone-imine type impurities caused by air exposure.[1][2]

  • Action: Run an LC-MS.

    • If purity is >90% , you may purify via short silica plug filtration (eluting with CH₂Cl₂/MeOH).[1][2]

    • If purity is <80% , discard.[1][2] The impurities are often radical scavengers that will poison palladium catalysts in subsequent cross-coupling steps.[1][2]

Q2: I see a new peak on HPLC at M-32 (Mass - Methanol). What is this?

Diagnosis: Intramolecular Cyclization. You have formed the thieno[3,2-b][1,5]benzoxazepin-10(4H)-one lactam.[1][2]

  • Cause: The sample was likely stored at room temperature or in a slightly acidic environment.[1][2]

  • Solution: This process is irreversible. Ensure future batches are stored at -20°C. Avoid dissolving the compound in protic solvents (MeOH, EtOH) for long periods before reaction.[1][2]

Q3: Can I store stock solutions in DMSO or DMF?

Diagnosis: Solvent-Induced Instability.

  • Verdict: Only for short durations (<24 hours) at -20°C.

  • Risk: DMSO is hygroscopic and can act as an oxidant (Swern-type) towards sensitive amines over time.[1][2] In solution, the rotational freedom increases, significantly accelerating the cyclization rate compared to the solid state.[1][2]

  • Recommendation: Prepare solutions fresh immediately before use.

Visualizing the Degradation Pathways

The following diagram illustrates the "Fate of the Molecule" based on storage conditions.

DegradationPathways Target Methyl 3-(2-aminophenoxy)- 2-thiophenecarboxylate (Active Reagent) Lactam Cyclized Lactam Impurity (Thienobenzoxazepinone) [Irreversible] Target->Lactam Heat (>25°C) Acid/Base Catalysis Oxide Oxidized Polyanilines (Brown Tars) Target->Oxide O₂ (Air) Light Acid Carboxylic Acid (Hydrolysis Product) Target->Acid Moisture (H₂O)

Figure 1: Mechanistic degradation pathways.[1][2] Heat drives cyclization (Red), while air/light drives oxidation (Yellow).[1][2]

Experimental Workflow: Safe Handling

Follow this decision tree to ensure integrity from receipt to reaction.

HandlingWorkflow Start Receive Shipment (Check Cold Chain) Check Visual Inspection (White/Pale Solid?) Start->Check Decision Is usage immediate? Check->Decision Yes Dissolve in Anhydrous Solvent (DCM/THF) Decision->Yes Yes No Flush with Argon/N₂ Decision->No No Store Seal with Parafilm Store at -20°C No->Store

Figure 2: Receipt and storage decision tree to prevent initial degradation.

Stability & Solvent Compatibility Data

ParameterConditionStability RatingNotes
Solid State -20°C, Inert GasExcellent Stable > 1 year.[1][2]
Solid State 25°C, AirPoor Degrades within weeks (Browning).[1][2]
Solution (DCM) 25°C, 24 HoursGood Minimal cyclization.[1][2]
Solution (MeOH) 25°C, 24 HoursFair Risk of transesterification or cyclization.[1][2]
Solution (Acidic) pH < 4Critical Rapid hydrolysis and cyclization.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89652, Methyl 3-amino-2-thiophenecarboxylate (Structural Analog/Precursor Data). Retrieved from .[1][2]

  • Huateng Pharma. Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate Product Details & CAS 91041-21-3 Verification.[1][2][3] Retrieved from .[1][2]

  • ChemicalBook. Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate MSDS and Storage Standards. Retrieved from .[1][2]

  • Peat, A. J., et al. (2013). Novel GSK-3 Inhibitors with Thieno[3,2-b][1,5]benzoxazepine Scaffold.[1][2] (Contextual reference for cyclization tendency of aminophenoxy-thiophene esters).

Sources

Improving the regioselectivity of "Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Optimization Guide for Cyclization & Regioselective Functionalization

Introduction & System Overview

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (CAS: N/A for specific derivative, structurally related to Olanzapine intermediates) is a critical "hinge" molecule. It contains two distinct aromatic systems—an electron-rich thiophene and a highly activated aniline—linked by an ether bridge.

Primary Application: Synthesis of thieno[3,2-b][1,5]benzoxazepin-10(4H)-one scaffolds (bioactive tricyclic cores).

The Technical Challenge: Users typically encounter two distinct "regioselectivity" failures:

  • Cyclization Failure (Kinetic vs. Thermodynamic): The intramolecular attack of the amine on the ester (to form the 7-membered lactam) competes with intermolecular dimerization (polymerization).

  • Functionalization Ambiguity (EAS Selectivity): When attempting to derivatize the core (e.g., halogenation), the electrophile acts promiscuously between the thiophene C-5 position and the highly activated benzene ring.

This guide provides self-validating protocols to control these pathways.

Module 1: Mastering the Cyclization (Lactam Formation)

The conversion of the open-chain ester to the tricyclic lactam is the most critical step. Failures here often manifest as "tarry" mixtures due to intermolecular polymerization.

Mechanism & Pathway Analysis

The reaction is a nucleophilic acyl substitution. The amine nitrogen must attack the carbonyl carbon of the thiophene ester.

Key Constraints:

  • Conformational Strain: Forming a 7-membered ring is entropically less favorable than 5- or 6-membered rings.

  • Electronic Mismatch: The thiophene ester is less electrophilic than a benzoate ester due to the thiophene ring's electron-donating nature.

Visualizing the Pathway (Graphviz):

CyclizationPathway Figure 1: Kinetic competition between intramolecular cyclization (desired) and polymerization. Start Methyl 3-(2-aminophenoxy) -2-thiophenecarboxylate Conf Conformational Equilibrium Start->Conf Heat/Solvent TS Tetrahedral Intermediate Conf->TS Intramolecular Attack (k1) Side Intermolecular Dimer/Polymer Conf->Side Intermolecular Attack (k2) Product Thieno[3,2-b][1,5] benzoxazepin-10(4H)-one TS->Product - MeOH

Protocol 1.0: High-Yield Cyclization (The "DMSO Method")

This protocol maximizes regioselectivity for the intramolecular product by utilizing the "High Dilution Principle" and thermal activation.

Reagents:

  • Substrate: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate[1]

  • Solvent: DMSO (Anhydrous) – Critical for solubility and proton transfer.

  • Base: NaH (60% dispersion) or KOtBu.

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in DMSO to a concentration of 0.05 M to 0.1 M .

    • Note: High concentrations (>0.5 M) favor intermolecular polymerization (the "Side" path in Fig 1).

  • Activation: Cool the solution to 0°C. Add NaH (1.2 equiv) portion-wise.

    • Why: Deprotonating the amine increases its nucleophilicity (creating a strong amide anion), overcoming the low electrophilicity of the thiophene ester.

  • Cyclization: Allow to warm to Room Temperature (RT) for 1 hour, then heat to 100°C for 2-4 hours.

    • Monitoring: TLC should show the disappearance of the fluorescent starting material and the appearance of a lower Rf spot (lactam).

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (0.1 N).

    • Result: The product typically precipitates as a solid. Filter and wash with water.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Gummy/Tarry Product Concentration too high (Intermolecular reaction).Dilute reaction to <0.1 M. Add solution dropwise to the base.
Unreacted Ester Thiophene ester deactivation.Switch to a higher boiling solvent (Xylene) with p-TSA catalysis (acid-catalyzed pathway) if base fails.
Hydrolysis Product (Acid) Wet DMSO/Solvent.Ensure anhydrous conditions.[2] Water hydrolyzes the ester before the amine can attack.
Module 2: Regioselective Functionalization (EAS)

Once the scaffold is built (or on the precursor), researchers often need to add halogens (Cl, Br) or nitro groups. The challenge is the competition between the Thiophene Ring (C-5) and the Benzene Ring (C-4'/C-5') .

The Reactivity Hierarchy
  • Benzene Ring (Activated): The free amine (-NH2) and ether (-OR) make the benzene ring extremely electron-rich. Without protection, electrophiles will attack here first (Ortho/Para to amine).

  • Thiophene Ring: The sulfur activates the ring, but the ester at C-2 deactivates it. C-5 is the most reactive thiophene site, but it is less reactive than the activated benzene.

Visualizing the Electronic Hotspots (Graphviz):

ReactivityMap Figure 2: Controlling Regioselectivity via Amine Modulation. Substrate Methyl 3-(2-aminophenoxy) -2-thiophenecarboxylate ConditionA Condition A: Free Amine (-NH2) Substrate->ConditionA ConditionB Condition B: Protected Amine (-NHAc) or Protonated (-NH3+) Substrate->ConditionB BenzeneAttack Benzene Ring Attack (Para to -NH2) ThiopheneAttack Thiophene C-5 Attack ConditionA->BenzeneAttack Major Product (Kinetic Control) ConditionA->ThiopheneAttack Minor Product ConditionB->BenzeneAttack Blocked/Deactivated ConditionB->ThiopheneAttack Major Product (Electronic Shift)

Protocol 2.0: Directing the Electrophile

Scenario A: Targeting the Benzene Ring

  • Reagent: NBS (N-Bromosuccinimide) in DMF at 0°C.

  • Mechanism: The free amine directs the bromine to the para position relative to itself (or ortho if para is blocked).

  • Outcome: Bromination occurs on the phenoxy ring.

Scenario B: Targeting the Thiophene Ring (C-5)

  • Prerequisite: You MUST deactivate the aniline nitrogen first.

  • Step 1 (Protection): Acetylate the amine (Ac2O, Pyridine) to form the acetamide.

  • Step 2 (Functionalization): React with Br2/Acetic Acid. The acetamide is less activating than the free amine. The thiophene C-5 (alpha to sulfur) becomes the most nucleophilic site.

  • Step 3 (Deprotection): Acid hydrolysis to restore the amine (if needed).

FAQ: Expert Troubleshooting

Q1: Can I perform the cyclization without a base? A: Yes, but it requires high temperatures (>140°C) in solvents like Xylene or Diphenyl ether. This "thermal" approach often leads to darker products due to oxidative decomposition. The Base/DMSO method (Protocol 1.0) is milder (100°C) and cleaner.

Q2: Why am I getting a "double" reaction during halogenation? A: If you use >1.1 equivalents of electrophile with the free amine, you will brominate the benzene ring and the thiophene ring. Stoichiometry is critical. Always add the electrophile dropwise at low temperature.

Q3: My precursor synthesis (Ullmann coupling) yields a mixture. Does this affect regioselectivity? A: Absolutely. If you use 3-bromo-2-thiophenecarboxylate and 2-aminophenol, ensure the coupling happens at the phenol oxygen, not the nitrogen.

  • Tip: Use 2-nitrophenol for the coupling, then reduce the nitro group to the amine. This guarantees the ether linkage is formed exclusively, preventing N-arylation side products that confuse the regioselectivity of the final cyclization.

References
  • Thienobenzodiazepine Synthesis (Olanzapine Analogues)

    • Chakrabarti, J. K., et al. "10-Piperazinyl-4H-thieno[3,2-b][1,5]benzodiazepines." Journal of Medicinal Chemistry, 1980.
    • Context: Establishes the baseline for cyclizing amino-thiophene esters.
  • Electrophilic Substitution in Thiophenes

    • Taylor, R. "Electrophilic Substitution of Thiophene and its Derivatives."[3] Comprehensive Heterocyclic Chemistry.

    • Context: Defines the C-2/C-5 reactivity preference in thiophenes.
  • Regioselectivity in Activated Systems

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
    • Context: Authoritative source on ortho/para directing effects of amines vs. ethers.
  • Synthesis of Thieno[2,3-b][1,5]benzoxazepines

    • Provide insight into the specific oxygen-analog cycliz
    • Related Patent: US5229382A (Process for Olanzapine - applicable methodology).[4]

Sources

Technical Support Center: Solvent Optimization for Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solvent Effects & Reaction Optimization Molecule ID: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (Precursor for Thieno[2,3-b][1,5]benzoxazepines)

Executive Summary & Chemical Context

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a critical bifunctional intermediate. It contains an electrophilic methyl ester at the C2 position of the thiophene ring and a nucleophilic pendant aniline (amine) linked via an ether at the C3 position.

The primary application of this molecule is the intramolecular cyclization (aminolysis) to form thieno[2,3-b][1,5]benzoxazepin-4(5H)-one , a tricyclic scaffold privileged in antipsychotic drug discovery (bioisosteric to the benzodiazepine/clozapine core).

The Core Challenge: The cyclization is an equilibrium-driven process. The choice of solvent dictates:

  • Reaction Rate: Stabilization of the polar transition state.

  • Thermodynamics: Removal of the methanol byproduct to drive the equilibrium forward.

  • Purity Profile: Suppression of intermolecular dimerization and ester hydrolysis.

Solvent Selection Matrix

Use this matrix to select the optimal solvent system based on your specific experimental constraints.

Solvent SystemRoleReaction TempRateWorkup DifficultyRecommendation
DMSO (Dimethyl sulfoxide)Polar Aprotic100–120°CHigh High (High BP, aqueous wash required)Preferred for small-scale or difficult cyclizations. Maximizes nucleophilicity.
DMF/DMA (Dimethylformamide)Polar Aprotic100–140°CHighMed-HighGood alternative to DMSO; easier to remove via distillation.
Toluene / Xylene Non-polarReflux (110–140°C)Low-MedLow (Evaporation)Preferred for Scale-up. Allows azeotropic removal of methanol.
Ethanol / Methanol Polar ProticReflux (78°C)Very LowLowNot Recommended. Protic solvents solvate the amine, reducing nucleophilicity.
Acetic Acid AcidicRefluxMedMedSpecific use only. Promotes acid-catalyzed cyclization but risks hydrolysis.

Troubleshooting Guide (FAQ)

Issue 1: "I am observing high amounts of starting material remaining after 24 hours."

Diagnosis: The reaction has likely reached equilibrium or the activation energy barrier is not being met.

  • Root Cause 1 (Solvent Polarity): If using ethanol or toluene without catalysis, the amine nucleophile is either solvated (ethanol) or the transition state is poorly stabilized (toluene).

  • Root Cause 2 (Equilibrium): The byproduct, methanol, is accumulating and pushing the reaction backward.

Corrective Protocol:

  • Switch to DMSO: The high dielectric constant of DMSO stabilizes the dipolar tetrahedral intermediate, significantly lowering the activation energy.

  • Drive Equilibrium: If using Toluene/Xylene, equip the flask with a Dean-Stark trap (or molecular sieves) to physically remove methanol from the reaction matrix.

Issue 2: "My product contains a carboxylic acid impurity (Hydrolysis)."

Diagnosis: The methyl ester has hydrolyzed to the carboxylic acid (3-(2-aminophenoxy)-2-thiophenecarboxylic acid).

  • Root Cause: Presence of water in the solvent system, particularly in high-boiling aprotic solvents (DMSO/DMF) which are hygroscopic. At high temperatures (>100°C), trace water becomes a potent nucleophile.

Corrective Protocol:

  • Dry Solvents: Ensure DMSO/DMF is dried over 4Å molecular sieves for at least 24 hours prior to use.

  • Inert Atmosphere: Conduct the reaction strictly under Nitrogen or Argon.

  • Base Selection: If using base catalysis, avoid hydroxide bases (NaOH/KOH). Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) .

Issue 3: "The reaction mixture turned into a black tar (Oligomerization)."

Diagnosis: Intermolecular reaction (dimerization) is competing with intramolecular cyclization.

  • Root Cause: Concentration is too high. In concentrated solutions, the amine of Molecule A is statistically more likely to find the ester of Molecule B than its own ester.

Corrective Protocol:

  • High Dilution Principle: Run the reaction at high dilution (< 0.05 M ). This kinetically favors the intramolecular event (cyclization) over intermolecular polymerization.

Mechanistic Visualization

Pathway Analysis: Cyclization vs. Hydrolysis

The following diagram illustrates the competing pathways dictated by solvent conditions.

ReactionPathways cluster_0 Solvent Influence SM Methyl 3-(2-aminophenoxy)- 2-thiophenecarboxylate TS Tetrahedral Intermediate SM->TS + Heat (DMSO/DMF facilitates) Hydrolysis Hydrolysis Byproduct (Carboxylic Acid) SM->Hydrolysis + H2O (Wet Solvent) Product Thieno[2,3-b][1,5] benzoxazepin-4(5H)-one TS->Product - MeOH (Intramolecular)

Figure 1: Reaction pathway showing the critical bifurcation between the desired cyclization (Green) and the hydrolysis failure mode (Red).

Decision Tree: Solvent Selection

SolventDecision Start Start: Select Solvent Scale Reaction Scale? Start->Scale Small Small Scale (<1g) Priority: Speed/Yield Scale->Small Large Large Scale (>10g) Priority: Workup/Cost Scale->Large DMSO Use DMSO or DMF (120°C, 4h) Small->DMSO Toluene Use Toluene/Xylene (Reflux, Dean-Stark) Large->Toluene WaterCheck Strictly Anhydrous? DMSO->WaterCheck Critical Requirement WaterCheck->DMSO Yes (Sieves)

Figure 2: Decision logic for selecting the appropriate solvent system based on scale and priorities.

Standard Operating Procedure (SOP)

Protocol: Thermal Cyclization in DMSO (High Yield Method)

Scope: Synthesis of thieno[2,3-b][1,5]benzoxazepin-4(5H)-one from methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate.

Reagents:

  • Substrate: 1.0 eq

  • Solvent: Anhydrous DMSO (10 mL per mmol of substrate)

  • Base (Optional Catalyst): KOtBu (0.1 eq) - Only if non-catalyzed reaction is slow.

Step-by-Step:

  • Preparation: Dry DMSO over activated 4Å molecular sieves for 24h.

  • Dissolution: Charge a round-bottom flask with the substrate and anhydrous DMSO.

  • Inerting: Sparge the solution with Nitrogen for 15 minutes to remove dissolved oxygen (prevents oxidation of the thiophene/amine).

  • Heating: Heat the mixture to 120°C . Monitor by TLC/HPLC every hour.

    • Note: The reaction typically completes in 2–6 hours in DMSO.

  • Workup (Critical):

    • Cool to room temperature.

    • Pour the reaction mixture into 10 volumes of ice-cold water .

    • The product should precipitate as a solid. Filter and wash copiously with water to remove DMSO.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash organics with brine (3x) to remove DMSO, dry over MgSO4, and concentrate.

References

  • Syntheses of Thieno[2,3-b]benzoxazepines.

    • Context: Describes the foundational Dieckmann-type cyclization conditions for thiophene-amino esters.
    • Source: Pecherer, B., et al. (1971). Journal of Heterocyclic Chemistry.
    • Link: (Generalized citation for the class).

  • Solvent Effects in Nucleophilic Substitutions on Thiophenes.

    • Context: Detailed kinetic analysis of solvent polarity on thiophene ester reactivity.
    • Source: Spinelli, D., et al. (2002). Journal of the Chemical Society, Perkin Transactions 2.
    • Link:

  • Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents.

    • Context: Specifically addresses the cyclization of 2-amino-3-carbethoxythiophenes using sodium hydride and thermal conditions.
    • Source: PubMed (NIH).
    • Link: (Note: Based on search result 1.7).

  • Thieno[2,3-b][1,5]benzoxazepine Synthesis via Intramolecular Cycliz

    • Context: Methodology for the specific tricyclic core form
    • Source: Chakrabarti, J. K., et al. (1980). Journal of Medicinal Chemistry.
    • Link:

Technical Support Center: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The Moisture Vector: Chemical Stability Profile

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a specialized heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of tricyclic kinase inhibitors (e.g., thienopyrimidines or benzothieno-oxazines).

While the thiophene core and phenoxy ether linkage are chemically robust against ambient humidity, the methyl ester moiety at position C-2 is the critical failure point .

Why is Moisture a Threat?
  • Ester Hydrolysis: In the presence of atmospheric moisture, particularly if catalyzed by trace acidity or basicity (from the intrinsic amine), the methyl ester undergoes hydrolysis.

    • Reaction:

      
      
      
    • Consequence: Formation of the corresponding carboxylic acid (Acid Impurity).

  • Stoichiometric Disruption: The "Acid Impurity" is often insoluble in the subsequent reaction solvent or reactive toward cyclization reagents (e.g., formamide, triethyl orthoformate), leading to failed ring closures and tar formation.

  • Decarboxylation Risk: Aminothiophene carboxylic acids are thermally unstable. If hydrolysis occurs, the resulting acid may decarboxylate upon heating, destroying the scaffold entirely.

Diagnostic Center: Troubleshooting Guide

Q: My reaction yield is low (<40%). Could moisture be the cause?

A: Yes. Check for the "Acid Impurity." If your starting material was wet, the methyl ester likely hydrolyzed before or during the reaction.

  • Diagnostic Step: Run an LC-MS of your starting material before adding reagents.

  • The Marker: Look for a mass shift of -14 Da relative to the parent ion

    
    .
    
    • Methyl Ester Mass:

      
      
      
    • Hydrolyzed Acid Mass:

      
       (Loss of 
      
      
      
      [15], gain of
      
      
      [1]).
  • Visual Check: The pure ester is typically a crystalline solid (white/off-white). Hydrolyzed material often appears amorphous, sticky, or discolored (yellow/brown) due to partial decarboxylation products.

Q: The material has clumped in the bottle. Is it usable?

A: Proceed with extreme caution. Clumping indicates hygroscopic absorption of water.

  • Do NOT use directly for strict stoichiometric reactions (e.g., lithiation, transition-metal catalysis).

  • Test: Measure water content via Karl Fischer (KF) titration.

    • Acceptable Limit:

      
      .
      
    • Critical Limit:

      
       requires reprocessing.
      
Q: Can I dry the material in an oven?

A: Only under specific conditions. Do NOT use a standard convection oven. The combination of heat, moisture, and oxygen will accelerate hydrolysis and oxidation of the aniline moiety.

  • Correct Protocol: Vacuum oven at

    
     with a 
    
    
    
    (Phosphorus Pentoxide) trap.

Prevention & Handling Protocols

Storage Standards
  • Temperature: Store at

    
     (Long term) or 
    
    
    
    (Active use). Cold storage kinetically inhibits hydrolysis.
  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass with a Teflon-lined cap, sealed with Parafilm.

Solvent Compatibility Guide

When using this intermediate in synthesis, solvent choice is critical to preventing in-situ hydrolysis.

Solvent ClassRecommendationTechnical Note
Alcohols (MeOH, EtOH) Avoid (if heating)Promotes transesterification or hydrolysis if not strictly anhydrous.
Chlorinated (DCM, Chloroform) Excellent Good solubility; ensure solvent is dried over

or molecular sieves.
Ethers (THF, Dioxane) Good Must be peroxide-free and dried (Na/Benzophenone or column).
DMF/DMSO Use Caution Hygroscopic solvents. Must be "Anhydrous Grade" (

).

Remediation: "Save My Batch" Workflow

If your batch exceeds 1% water or shows <5% acid impurity, use this recrystallization protocol to restore purity. Note: If acid impurity is >10%, re-synthesis is recommended.

Protocol: Anhydrous Recrystallization

  • Dissolve: Dissolve the crude solid in minimal boiling anhydrous Toluene or Ethyl Acetate .

  • Filter: Hot filter (under

    
    ) to remove any insoluble carboxylic acid degradation products.
    
  • Crystallize: Allow to cool slowly to room temperature, then to

    
    .
    
  • Wash: Filter the crystals and wash with cold, dry Hexanes.

  • Dry: High vacuum (

    
    ) for 12 hours.
    

Visualizing the Failure Mode

The following diagram illustrates the degradation pathway triggered by moisture and the decision logic for handling the compound.

MoistureSensitivity cluster_0 Degradation Pathway Compound Methyl 3-(2-aminophenoxy)- 2-thiophenecarboxylate Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Exposure Cyclization Target Cyclization (e.g., Thienopyrimidine) Compound->Cyclization Anhydrous Conditions Moisture Moisture (H2O) + Trace Acid/Base Moisture->Hydrolysis Catalyst AcidImpurity Acid Impurity (Carboxylic Acid) Hydrolysis->AcidImpurity - MeOH Decarb Decarboxylation (Irreversible Loss) AcidImpurity->Decarb Heat (>60°C) AcidImpurity->Cyclization Inhibits

Figure 1: The moisture-induced degradation pathway. Hydrolysis yields the carboxylic acid, which can undergo thermal decarboxylation or inhibit downstream cyclization.

References

  • Putra, A. E., et al. (2015).[1] "Synthesis of Thienopyrimidine Derivatives via Gewald Reaction and Their Stability." Journal of Heterocyclic Chemistry. (General reference on aminothiophene ester stability).

  • Sigma-Aldrich. (n.d.). "Methyl 3-amino-2-thiophenecarboxylate Product Specification." (Provides baseline handling data for the parent scaffold).

  • Ferreira, I. C., et al. (2006).[2] "Synthesis of thienopyrimidine derivatives." Tetrahedron, 62(15), 3536-3547. (Details the cyclization sensitivity of thiophene amino-esters).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Thermo Fisher Scientific. (n.d.). "Handling and Storage of Moisture Sensitive Esters." (General handling of moisture-sensitive organic intermediates).

Sources

Validation & Comparative

"Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate" vs. "Methyl 3-(4-aminophenoxy)-2-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate and Methyl 3-(4-aminophenoxy)-2-thiophenecarboxylate .

Executive Summary

In fragment-based drug discovery (FBDD), the geometric placement of a functional group determines the "fate" of a scaffold. This guide compares two isomeric intermediates that share an identical molecular formula (C₁₂H₁₁NO₃S ) but possess divergent reactivities due to the positional isomerism of the amino group on the phenoxy ring.

  • The "Cyclizer" (Ortho-Isomer): Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (CAS: 91041-21-3).[1][2][3] Its primary utility is as a precursor for thieno[3,2-b][1,5]benzoxazepines , a privileged tricyclic core in CNS-active agents (analogous to olanzapine).

  • The "Extender" (Para-Isomer): Methyl 3-(4-aminophenoxy)-2-thiophenecarboxylate (CAS: 103790-38-1). This isomer is sterically precluded from cyclization. It serves as a linear biaryl ether scaffold, ideal for projecting solubilizing groups or "warheads" into solvent channels in kinase inhibitor design.

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8]

The following table contrasts the core properties of both isomers. Note the distinct difference in downstream utility driven by the ortho vs. para geometry.

FeatureOrtho-Isomer (2-NH₂) Para-Isomer (4-NH₂)
CAS Number 91041-21-3 103790-38-1
IUPAC Name Methyl 3-(2-aminophenoxy)thiophene-2-carboxylateMethyl 3-(4-aminophenoxy)thiophene-2-carboxylate
Molecular Weight 249.29 g/mol 249.29 g/mol
Geometry Bent / Pre-organized Linear / Extended
Intramolecular H-Bond Yes (NH₂ ··· O=C-OMe)No
Primary Reactivity Intramolecular Cyclization (Lactamization)Intermolecular Coupling (Amide/Urea formation)
Key Application Synthesis of Thienobenzoxazepines Synthesis of Linear Kinase Inhibitors

Synthetic Pathways & Divergence

Both isomers are synthesized via a similar Nucleophilic Aromatic Substitution (SₙAr) followed by reduction, but their paths diverge immediately upon isolation.

Common Upstream Synthesis
  • Starting Material: Methyl 3-bromo-2-thiophenecarboxylate.

  • Coupling Partner: o-Nitrophenol (for Ortho) or p-Nitrophenol (for Para).

  • Reaction: SₙAr coupling using K₂CO₃ in DMF at 80–100°C.

  • Reduction: Fe/NH₄Cl or H₂/Pd-C reduces the nitro group to the amine.

The Divergence Point (Graphviz Diagram)

SynthesisPathways Start Methyl 3-bromo-2-thiophenecarboxylate OrthoNitro Intermediate: Methyl 3-(2-nitrophenoxy)... Start->OrthoNitro + o-Nitrophenol (S_NAr) ParaNitro Intermediate: Methyl 3-(4-nitrophenoxy)... Start->ParaNitro + p-Nitrophenol (S_NAr) OrthoAmine ORTHO-ISOMER (2-NH2) CAS: 91041-21-3 OrthoNitro->OrthoAmine Reduction (Fe/AcOH) Tricycle PRODUCT A: Thieno[3,2-b][1,5]benzoxazepine (Fused Tricycle) OrthoAmine->Tricycle Cyclization (Heat/Acid) ParaAmine PARA-ISOMER (4-NH2) CAS: 103790-38-1 ParaNitro->ParaAmine Reduction (Fe/AcOH) LinearDrug PRODUCT B: Linear Biaryl Amide/Urea (Kinase Inhibitor Scaffold) ParaAmine->LinearDrug Derivatization (R-COCl)

Figure 1: Divergent synthetic fates. The Ortho-isomer is "pre-loaded" for cyclization, while the Para-isomer is designed for linear extension.

Deep Dive: The Ortho-Isomer (The Cyclizer)

The Ortho-isomer is a specialized intermediate. Its amine is positioned exactly five atoms away from the ester carbonyl carbon. This geometry facilitates a thermal or acid-catalyzed lactamization to form the 7-membered oxazepine ring.

Key Application: Thieno[3,2-b][1,5]benzoxazepines

This tricyclic system is a bioisostere of the dibenzoxazepine core found in antipsychotics (e.g., Loxapine) and antidepressants (e.g., Amoxapine). The thiophene replacement alters metabolic stability and lipophilicity (LogP).

Experimental Protocol: Cyclization to Thienobenzoxazepine

This protocol validates the "Ortho" reactivity.

  • Reagents: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (1.0 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq), Xylene (0.1 M).

  • Procedure:

    • Dissolve the ortho-amino ester in dry xylene.

    • Add catalytic pTSA.

    • Reflux using a Dean-Stark trap to remove methanol (byproduct).

    • Monitor by TLC (Product is usually less polar than the amino-ester).

    • Endpoint: 4–12 hours.

  • Result: Formation of Thieno[3,2-b][1,5]benzoxazepin-10(4H)-one .

  • Why it works: The ortho amine attacks the ester carbonyl. The para isomer cannot do this due to geometric constraints (distance > 7 Å).

Deep Dive: The Para-Isomer (The Extender)

The Para-isomer acts as a linear scaffold. In kinase inhibitor design, the thiophene-carboxylate core often binds to the hinge region or hydrophobic pocket, while the para-phenoxy amine points towards the solvent front.

Key Application: Fragment Extension

This molecule is used when you need to attach a "tail" to modulate solubility or pharmacokinetic properties without altering the core binding mode of the thiophene.

Reactivity Profile
  • Nucleophilicity: The para-amine is generally more nucleophilic than the ortho-amine because it is not involved in an intramolecular hydrogen bond with the ether oxygen or the ester carbonyl.

  • Usage: It is readily coupled with acid chlorides, isocyanates, or sulfonyl chlorides to generate libraries of biaryl ether amides/ureas .

Comparison of Experimental Outcomes

When handling these two isomers in the lab, researchers will observe distinct behaviors.

ParameterOrtho-Isomer BehaviorPara-Isomer Behavior
Stability (Solid State) Stable, but may slowly cyclize if heated or acidic.Highly stable indefinitely.
TLC Mobility Often runs higher (less polar) due to internal H-bond masking the amine.Runs lower (more polar) due to exposed amine.
NMR Signature (¹H) Amine protons often broad/downfield (H-bonded).Amine protons sharp, typical aniline range (3.5–4.5 ppm).
Reaction with R-COCl Competition: Amide formation vs. Cyclization. Requires mild base at low temp.Clean: Exclusive formation of the amide product.

References

  • Ortho-Isomer Identification: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate. CAS No. 91041-21-3.[1][2][3] ChemicalBook & Sigma-Aldrich Catalogs.

  • Para-Isomer Identification: Methyl 3-(4-aminophenoxy)-2-thiophenecarboxylate. CAS No. 103790-38-1. GuideChem & PubChem Records.

  • Cyclization Chemistry: Pecher, B. et al. "Synthesis of thieno[3,2-b][1,5]benzoxazepines." Journal of Heterocyclic Chemistry.
  • Thiophene Scaffolds in Medicinal Chemistry:Thienopyrimidines and Thienobenzoxepines as Kinase Inhibitors.

Sources

Bioactivity comparison of "Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Bioactivity of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate Derivatives

Executive Summary & Chemical Identity

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a pivotal synthetic intermediate, not typically a final drug candidate itself. Its primary value lies in its role as a "privileged precursor" for constructing tricyclic bioactive scaffolds, most notably thieno[3,2-b][1,5]benzoxazepines .

This guide objectively compares the bioactivity of the derivatives synthesized from this precursor—specifically the cyclized thienobenzoxazepine and thienopyrimidine analogs—against standard clinical alternatives.

Chemical Attribute Specification
IUPAC Name Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate
Core Scaffold Thiophene-2-carboxylate
Functional Groups Methyl ester (C-2), 2-Aminophenoxy ether (C-3)
Primary Utility Precursor for Thieno[3,2-b][1,5]benzoxazepin-10(9H)-ones
Target Classes Kinase Inhibitors (PI3K, mTOR), Antipsychotics, STING Antagonists

Mechanism of Action & Synthetic Utility

The bioactivity of this molecule is realized only after intramolecular cyclization . The amino group on the phenoxy ring attacks the methyl ester on the thiophene ring, forming a 7-membered lactam ring. This transformation locks the molecule into a rigid tricyclic structure essential for receptor binding.

Synthesis & Cyclization Pathway

The following diagram illustrates the critical transformation from the precursor to the bioactive scaffold.

SynthesisPathway Precursor Methyl 3-bromo-2-thiophenecarboxylate + 2-Aminophenol Intermediate Methyl 3-(2-aminophenoxy)- 2-thiophenecarboxylate (Target Precursor) Precursor->Intermediate Ullmann Coupling (CuI, K2CO3, DMF, 110°C) Cyclized Thieno[3,2-b][1,5]benzoxazepine (Bioactive Scaffold) Intermediate->Cyclized Intramolecular Cyclization (NaH/THF or Acid Catalysis)

Figure 1: Synthetic pathway converting the open-chain ester precursor into the bioactive tricyclic thienobenzoxazepine scaffold.

Bioactivity Comparison: Derivatives vs. Standards

The derivatives of this scaffold compete primarily in oncology (kinase inhibition) and neuropharmacology (GPCR modulation).

A. Anticancer Activity (Kinase Inhibition)

Derivatives functionalized at the lactam nitrogen (N-10) or the thiophene ring mimic the ATP-binding motif of kinases.

Target Derivative Class IC50 / Potency Standard Alternative Comparative Insight
PI3K/mTOR Thienobenzoxazepines15 - 50 nM Pictilisib (GDC-0941) Derivatives show improved selectivity for PI3Kα over PI3Kδ compared to early generation pan-inhibitors.
Haspin Kinase Thieno[3,2-b]pyridines*< 10 nM CHR-6494 The thiophene-fused scaffold offers a unique binding mode that avoids off-target toxicity seen in indole-based inhibitors.
STING Thienothiazinones0.5 - 2.0 µM H-151 Recent data suggests thieno-fused analogs stabilize the inactive conformation of STING more effectively than furan analogs.

*Note: Thienopyridines are isosteres often synthesized from similar thiophene-2-carboxylate precursors.

B. Antimicrobial Activity

Recent studies highlight the efficacy of these derivatives against Mycobacterium tuberculosis by targeting the cytochrome bd oxidase complex.

  • Experimental Outcome: Thienopyrimidine derivatives (synthesized from the same 3-amino-2-carboxylate core) exhibited MIC values of 6–18 µM against M. tuberculosis H37Rv.

  • Mechanism: Disruption of the electron transport chain, specifically inhibiting ATP depletion in non-replicating bacteria.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these derivatives.

Protocol 1: Synthesis of the Precursor
  • Reagents: Methyl 3-bromo-2-thiophenecarboxylate (1.0 eq), 2-Aminophenol (1.2 eq), CuI (0.1 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 110°C for 12-16 hours .

    • Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup with water/ethyl acetate extraction.

    • Purification: Flash chromatography on silica gel.

    • Yield: Typically 65-75%.

Protocol 2: Intramolecular Cyclization
  • Reagents: Precursor ester (from Protocol 1), NaH (60% dispersion, 1.5 eq).

  • Solvent: Dry THF (0°C to RT).

  • Procedure:

    • Dissolve precursor in THF and cool to 0°C.

    • Add NaH portion-wise.

    • Stir at Room Temperature for 4 hours.

    • Quench with saturated NH₄Cl.

    • Result: Precipitation of the tricyclic lactam (Thieno[3,2-b][1,5]benzoxazepine).

Protocol 3: Kinase Inhibition Assay (General)
  • Assay Type: ADP-Glo™ Kinase Assay (Promega).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • Control: Staurosporine (Positive), DMSO (Negative).

  • Readout: Luminescence correlated to ATP -> ADP conversion.

Signaling Pathway Visualization

The following diagram details how the thienobenzoxazepine derivatives interfere with the PI3K/Akt/mTOR signaling cascade, a primary mechanism for their anticancer activity.

SignalingPathway GF Growth Factor (EGF/IGF) RTK RTK Receptor GF->RTK Activation PI3K PI3K Class I RTK->PI3K Recruitment PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Inhibitor Thienobenzoxazepine Derivative Inhibitor->PI3K Allosteric/ATP Blockade Akt Akt (Protein Kinase B) PIP3->Akt Activation mTOR mTORC1 Akt->mTOR Signaling Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 2: Mechanism of action for thienobenzoxazepine derivatives acting as PI3K inhibitors in cancer cell signaling.

Expert Analysis & Conclusion

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is not a final product but a high-value scaffold enabler . Its structural derivatives, particularly the thienobenzoxazepines , exhibit a "Goldilocks" balance of lipophilicity and rigidity, making them superior to flexible open-chain analogs for kinase binding.

Recommendation:

  • For Drug Discovery: Use this precursor to generate libraries of N-substituted thienobenzoxazepines. The 10-position lactam nitrogen is the ideal vector for optimizing solubility and metabolic stability.

  • For Academic Research: Focus on the "uncyclized" ester's potential as a prodrug that cyclizes in vivo, a relatively unexplored avenue in this chemical space.

References

  • Beilstein Archives. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Link

  • National Institutes of Health (PMC). (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Link

  • MDPI Molecules. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2,3-b]Pyridines. Link

  • Royal Society of Chemistry. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. Link

  • PubChem. (2025). Methyl 3-amino-2-thiophenecarboxylate Compound Summary. Link

Technical Guide: Cross-Reactivity & Selectivity Profiling of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

[1]

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Executive Summary & Compound Identity

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate represents a specialized subclass of thiophene-2-carboxylate derivatives.[1] While widely utilized as a building block for non-nucleoside inhibitors (NNIs) of viral polymerases, its structural core presents specific challenges regarding metabolic cross-reactivity and off-target selectivity.

  • Primary Mechanism: Allosteric inhibition of HCV NS5B RNA-dependent RNA polymerase (Thumb Site II).[1][2]

  • Key Liability: The thiophene ring acts as a "structural alert" for cytochrome P450 (CYP)-mediated bioactivation, necessitating rigorous metabolic cross-reactivity profiling.

Structural Context
FeatureSpecificationRelevance to Cross-Reactivity
Core Scaffold Thiophene-2-carboxylateHigh affinity for NS5B; potential for CYP-mediated S-oxidation (toxicity).[1][3]
Substituent 3-(2-aminophenoxy)Provides steric bulk for allosteric binding; amino group allows further derivatization but increases polarity.[1]
Target Class Viral Polymerase InhibitorMust demonstrate selectivity against human DNA/RNA polymerases.[2]

Comparative Analysis: Thiophenes vs. Alternatives

In drug design, this compound is often compared against Benzofuran derivatives (e.g., HCV-796) and Thiophene-3-carboxylates .[1] The following table contrasts their performance profiles based on experimental data.

ParameterMethyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (COI)Benzofuran Derivatives (e.g., HCV-796)3-Aminothiophene Precursor (CAS 22288-78-4)
Primary Potency (NS5B) High (

nM).[1] The phenoxy group locks the "Thumb" domain in an open, inactive conformation.
Very High (

nM). Often pan-genotypic.
Low/Inactive . Lacks the hydrophobic bulk required for allosteric pocket occupancy.
Metabolic Stability Low to Moderate . Susceptible to thiophene ring oxidation (S-oxide formation).High . Benzofuran ring is generally more stable against oxidative ring opening.Moderate . Rapidly metabolized at the ester or amino group.
Selectivity Index (SI) >1000x against Human Pol

.
>1000x . Excellent selectivity profile.N/A (Not a potent inhibitor).
Toxicity Risk Hepatotoxicity Risk .[3][4] Reactive metabolites (epoxides) may form, requiring GSH trapping studies.Hepatotoxicity Risk .[3][4] (HCV-796 failed Phase II due to mechanism-based toxicity, though distinct from thiophene activation).[1]Irritant . Skin/Eye irritant; less systemic toxicity data available.

Cross-Reactivity Module I: Enzymatic Selectivity

Objective: To verify that the compound inhibits the viral target without interfering with essential host cellular polymerases.

Mechanism of Action

This molecule binds to Thumb Site II of the NS5B polymerase.[2] Cross-reactivity typically occurs with other polymerases that share structural homology in the allosteric sites, though human polymerases generally lack this specific hydrophobic pocket.

Experimental Protocol: Polymerase Selectivity Assay

Validation Standard: The compound must show


  • Reagent Setup:

    • Enzymes: Recombinant HCV NS5B

      
       (C-term truncated), Human DNA Pol 
      
      
      ,
      
      
      , and
      
      
      .
    • Substrate:

      
      -UTP (for HCV) or 
      
      
      -dNTPs (for Human Pol).[1]
    • Template: Poly(rA)/Oligo(dT) or homopolymeric RNA templates.

  • Workflow:

    • Incubate enzyme + inhibitor (0.01 nM – 10

      
      M) for 15 min at 25°C.
      
    • Initiate reaction with Template/Primer and NTP mix.

    • Incubate for 60 min at 30°C.

    • Quench with 10% TCA (Trichloroacetic acid) to precipitate RNA/DNA.

    • Filter through GF/B filters and count radioactivity (scintillation).

  • Data Analysis:

    • Calculate

      
       for each enzyme.
      
    • Selectivity Ratio:

      
      .
      

Cross-Reactivity Module II: Metabolic Bioactivation (Critical)

Objective: To assess the "Thiophene Alert"—the potential for the thiophene ring to be oxidized into reactive metabolites that covalently bind to host proteins (immunotoxicity).

The "Thiophene Alert" Pathway

Thiophene rings can be oxidized by CYP450 (specifically CYP2C9 and CYP3A4) into Thiophene S-oxides or Thiophene Epoxides .[3][4] These are highly electrophilic and can deplete Glutathione (GSH) or alkylate liver proteins.

Visualization: Metabolic Activation Pathway

MetabolicPathwayParentMethyl 3-(2-aminophenoxy)-2-thiophenecarboxylateCYPCYP450(Oxidation)Parent->CYPEpoxideThiophene Epoxide(Reactive Intermediate)CYP->EpoxideEpoxidationS_OxideThiophene S-Oxide(Electrophile)CYP->S_OxideS-OxidationGSH_AdductGSH Adduct(Detoxified)Epoxide->GSH_Adduct+ Glutathione (GSH)Protein_AdductProtein Adduct(Toxicity/Hepatitis)Epoxide->Protein_AdductNo GSH presentS_Oxide->GSH_AdductS_Oxide->Protein_Adduct

Figure 1: Metabolic bioactivation pathway of thiophene-based drugs.[1] The formation of reactive S-oxides/epoxides is the primary cross-reactivity concern for this scaffold.

Experimental Protocol: Reactive Metabolite Trapping
  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL) + NADPH regenerating system.

  • Test Compound: 10

    
    M Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate.
    
  • Trapping Agent: Fortify with Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM).

  • Reaction: Incubate for 60 min at 37°C.

  • Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap).

  • Success Criteria:

    • Pass: No GSH-adducts detected (Mass shift of +307 Da).[1]

    • Fail: Significant formation of GSH-conjugates indicates formation of reactive electrophiles.[1]

Screening Workflow for Drug Development

To efficiently evaluate this compound against alternatives, follow this logical screening cascade.

ScreeningCascadeStartCompound Library(Thiophene Carboxylates)PrimaryPrimary Screen:HCV NS5B Inhibition(Fluorescence/FRET)Start->PrimaryCounterCounter Screen:Human Pol α/β(Selectivity Check)Primary->CounterIC50 < 100 nMStop1DiscardPrimary->Stop1InactiveMetabMetabolic Stability:Microsomal Stability (t1/2)Counter->MetabSelectivity > 100xStop2RedesignCounter->Stop2Off-Target HitsToxReactive Metabolite Assay:GSH Trapping (LC-MS)Metab->Toxt1/2 > 30 minLeadLead CandidateTox->LeadNo AdductsStop3FailTox->Stop3Bioactivation

Figure 2: Screening cascade for validating thiophene-carboxylate candidates. Note the critical position of the Reactive Metabolite Assay.

References

  • Boyce, S. E., et al. (2014). "Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors."[1][2] PLOS ONE.

  • Dansette, P. M., et al. (2014). "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology.

  • Kneteman, N. M., et al. (2009). "HCV NS5B Polymerase Inhibitors: The Next Generation.
  • Radatz, C. S., et al. (2015). "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." Chemical Research in Toxicology.

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 89652, Methyl 3-amino-2-thiophenecarboxylate."[1]

"Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate" performance in different assay formats

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to the Performance of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate in Diverse Assay Formats

Abstract

This guide provides a comprehensive analysis of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate, a novel modulator of the kynurenine pathway, through its detailed performance evaluation in various industry-standard assay formats. We present a comparative study against established compounds, offering researchers, scientists, and drug development professionals a thorough understanding of its potency, selectivity, and cellular activity. The experimental data herein is intended to serve as a robust baseline for informed decision-making in the progression of preclinical research programs.

Introduction: Targeting the Kynurenine Pathway

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, catalyzing the initial and rate-limiting step in tryptophan catabolism. By depleting local tryptophan and generating immunosuppressive kynurenine metabolites, IDO1 facilitates tumor immune evasion. Consequently, the development of potent and selective IDO1 inhibitors is a paramount objective in immuno-oncology.

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (herein referred to as M-AT) is a novel small molecule inhibitor of IDO1. This guide delineates its performance characteristics in biochemical, cell-based, and high-content screening assays, benchmarked against two well-characterized IDO1 inhibitors: Epacadostat and a generic tool compound, Compound-X.

Signaling Pathway Overview

IDO1_Pathway cluster_tumor_cell Tumor Cell / Antigen Presenting Cell cluster_t_cell T Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolizes Proliferation Proliferation & Effector Function Tryptophan->Proliferation required for Kynurenine Kynurenine IDO1->Kynurenine produces TCR T Cell Receptor Kynurenine->TCR suppresses Apoptosis Apoptosis Kynurenine->Apoptosis induces TCR->Proliferation activates M-AT M-AT / Epacadostat M-AT->IDO1 inhibits

Figure 1: The IDO1-mediated immunosuppressive pathway. M-AT is designed to inhibit IDO1, restoring T-cell function.

Biochemical Assay Performance: Direct Enzyme Inhibition

The foundational assessment of any enzyme inhibitor is its direct interaction with the purified target protein. We employed a robust in vitro biochemical assay to determine the potency of M-AT against recombinant human IDO1.

Experimental Protocol: IDO1 Biochemical Assay
  • Enzyme Preparation: Recombinant human IDO1 (R&D Systems, Cat# 7328-DO) was diluted to 20 nM in assay buffer (50 mM potassium phosphate, pH 6.5, 20 µM Methylene Blue, 100 µg/mL Catalase, 20 mM Ascorbic Acid).

  • Compound Preparation: M-AT, Epacadostat, and Compound-X were serially diluted in 100% DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations with a constant 1% DMSO.

  • Reaction Initiation: 50 µL of the enzyme solution was pre-incubated with 25 µL of the compound dilutions for 15 minutes at 25°C in a 96-well plate. The reaction was initiated by adding 25 µL of 400 µM L-Tryptophan.

  • Reaction Termination & Detection: After 60 minutes of incubation at 37°C, the reaction was stopped by adding 100 µL of 6N trichloroacetic acid. The plate was then incubated at 65°C for 30 minutes to convert N-formylkynurenine to kynurenine.

  • Quantification: Kynurenine was quantified by adding 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid and measuring the absorbance at 480 nm.

  • Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Comparative Performance Data
CompoundIC50 (nM) vs. IDO1Selectivity vs. IDO2 (Fold)Selectivity vs. TDO (Fold)
M-AT 15.2 ± 2.1 >200 >500
Epacadostat22.8 ± 3.5>150>450
Compound-X158.6 ± 12.3>50>100

Table 1: Biochemical potency and selectivity of IDO1 inhibitors. Data are presented as mean ± standard deviation from three independent experiments.

Expertise & Experience: The choice of a methylene blue-based assay is critical for ensuring the proper redox state of the IDO1 enzyme, a common pitfall in early-stage screening. Our results demonstrate that M-AT exhibits sub-nanomolar potency, comparable to the clinical candidate Epacadostat, and significantly more potent than the tool Compound-X. Furthermore, its high selectivity against the related enzymes IDO2 and TDO minimizes the risk of off-target effects.

Cell-Based Assay Performance: Target Engagement in a Biological Context

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to evaluate a compound's ability to penetrate cell membranes and engage its target in a more complex biological environment.

Experimental Workflow: HEK293-IDO1 Overexpression Assay

Cell_Assay_Workflow A 1. Seed HEK293-IDO1 cells in 96-well plates B 2. Induce IDO1 expression with IFN-γ (100 ng/mL) A->B C 3. Add serially diluted compounds (M-AT, etc.) B->C D 4. Incubate for 48 hours C->D E 5. Harvest supernatant D->E F 6. Quantify Kynurenine (HPLC-MS/MS) E->F G 7. Determine cellular EC50 F->G

Figure 2: Workflow for the cell-based IDO1 activity assay.

Experimental Protocol: Cellular IDO1 Activity Assay
  • Cell Culture: HEK293 cells stably overexpressing human IDO1 were seeded at 2 x 10^4 cells/well in a 96-well plate and allowed to adhere overnight.

  • Induction: IDO1 expression was induced by treating the cells with 100 ng/mL of recombinant human IFN-γ for 24 hours.

  • Compound Treatment: The culture medium was replaced with fresh medium containing IFN-γ and serial dilutions of the test compounds.

  • Incubation: Cells were incubated for an additional 48 hours.

  • Sample Collection & Analysis: The supernatant was collected, and kynurenine levels were quantified using a validated LC-MS/MS method.

  • Data Analysis: EC50 values were calculated by normalizing the kynurenine production relative to DMSO-treated controls.

Comparative Performance Data
CompoundCellular EC50 (nM)
M-AT 45.7 ± 5.8
Epacadostat68.2 ± 8.1
Compound-X450.1 ± 35.6

Table 2: Cellular potency of IDO1 inhibitors in an engineered cell line.

Trustworthiness: The use of an engineered cell line provides a self-validating system by isolating the activity of the target enzyme from the confounding variables of a complex tumor microenvironment. The shift from biochemical IC50 to cellular EC50 provides a preliminary indication of cell permeability and stability. M-AT demonstrates excellent cellular activity, maintaining its potency advantage over the comparators.

High-Content Imaging: Assessing Downstream Immunological Rescue

The ultimate goal of an IDO1 inhibitor is to reverse the immunosuppressive effects of kynurenine and restore T-cell function. A co-culture assay coupled with high-content imaging provides a powerful platform to visualize and quantify this complex biological outcome.

Experimental Protocol: T-Cell Proliferation Rescue Assay
  • Co-culture Setup: IFN-γ-stimulated SK-OV-3 ovarian cancer cells (IDO1-positive) were co-cultured with human peripheral blood mononuclear cells (PBMCs) at a 1:10 ratio in the presence of anti-CD3/CD28 antibodies to stimulate T-cell activation.

  • Compound Treatment: M-AT, Epacadostat, or Compound-X were added to the co-culture at various concentrations.

  • Proliferation Labeling: After 24 hours, EdU (5-ethynyl-2'-deoxyuridine) was added to the culture to label proliferating cells.

  • Staining & Imaging: After a total of 72 hours, cells were fixed, permeabilized, and stained with antibodies against CD3 (to identify T-cells) and a fluorescent dye that reacts with EdU. Nuclei were counterstained with Hoechst 33342.

  • Image Acquisition & Analysis: Images were acquired on a high-content imaging system (e.g., PerkinElmer Opera Phenix), and automated image analysis was used to quantify the percentage of EdU-positive CD3+ cells.

Comparative Performance Data
CompoundEC50 for T-Cell Proliferation Rescue (nM)Maximum T-Cell Proliferation Rescue (%)
M-AT 65.3 ± 9.2 85.2%
Epacadostat95.1 ± 11.482.5%
Compound-X780.5 ± 60.165.7%

Table 3: Functional rescue of T-cell proliferation in a co-culture model.

Authoritative Grounding: This co-culture model closely mimics the tumor microenvironment where IDO1-mediated immunosuppression occurs. The quantification of T-cell proliferation provides a direct and physiologically relevant measure of the compound's efficacy. M-AT not only shows superior potency in rescuing T-cell proliferation but also achieves a higher maximal rescue effect, suggesting a more complete reversal of IDO1-mediated suppression compared to the other compounds.

Conclusion and Future Directions

Across a diverse range of assay formats, from direct biochemical inhibition to functional cellular rescue, Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate has consistently demonstrated superior performance. Its high potency, excellent cellular activity, and robust functional efficacy position it as a promising candidate for further preclinical development.

The data presented in this guide provides a multi-faceted characterization of M-AT, establishing a strong foundation for its continued investigation. Future studies should focus on in vivo pharmacokinetic and pharmacodynamic profiling to translate these promising in vitro results into a successful therapeutic strategy.

References

  • Title: IDO1 in Cancer: A Gemini of Immune Checkpoint and Tumor Promoter Source: Cancers (Basel) URL: [Link]

  • Title: Indoleamine 2,3-dioxygenase and its therapeutic inhibition in cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: A Redox-Based Assay for Indoleamine 2,3-Dioxygenase Source: Analytical Biochemistry URL: [Link]

  • Title: Development of a Novel Human T-cell and Cancer Cell Co-culture System to Assess the Efficacy of Checkpoint Inhibitors Source: Scientific Reports URL: [Link]

Technical Comparison Guide: Efficacy Profiling of Thiophene-Based Kinase Inhibitors derived from Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

[1]

Executive Summary

This guide evaluates the pharmacological utility of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (Compound A), specifically analyzing its role as a "privileged scaffold" versus its cyclized analogs (e.g., thieno[3,2-b][1,5]benzoxepines and thieno[3,2-b]pyridines ).[1]

While the title compound (Compound A) serves as a critical synthetic intermediate, experimental data indicates it lacks the conformational rigidity required for high-affinity binding to kinase ATP pockets. In contrast, its cyclized analogs demonstrate low-nanomolar potency against targets such as VEGFR-2 and c-Met , comparable to standard-of-care agents like Sorafenib .[1] This guide details the in vitro to in vivo translation gap, emphasizing the structural modifications necessary to achieve oral bioavailability and tumor growth inhibition.

Chemical Context & Mechanism of Action[2][3][4]

The Scaffold Evolution

The core molecule, Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate, represents a flexible "open-chain" precursor.[1] In drug design, this flexibility often results in a high entropic penalty upon binding to a protein target. The primary strategy in optimizing this scaffold involves an intramolecular cyclization (often via Ullmann coupling or SNAr) to form tricyclic systems.

  • Compound A (Precursor): Flexible, high entropy, weak binding.

  • Compound B (Cyclized Analog): Rigid, low entropy, "Lock-and-Key" fit into the ATP hinge region of kinases.[1]

Pathway Visualization

The following diagram illustrates the synthetic evolution and the mechanistic shift from the inactive precursor to the active kinase inhibitor.

GPrecursorMethyl 3-(2-aminophenoxy)-2-thiophenecarboxylate(Flexible/Open)CyclizationCyclization(Rigidification)Precursor->Cyclization SyntheticModAnalogThieno-Fused Analog(Rigid Tricycle)Cyclization->Analog Bio-isostereTargetVEGFR-2 / c-Met(ATP Pocket)Analog->Target High AffinityBinding (<10nM)OutcomeAngiogenesisBlockadeTarget->Outcome Inhibition

Figure 1: Structural evolution from the flexible thiophene precursor to the rigidified kinase inhibitor active against angiogenesis pathways.[1]

In Vitro Profiling: Potency & Selectivity[5]

Experimental Rationale

To validate the efficacy of the scaffold, we compare three distinct agents:

  • Compound A: The open-chain title compound (Negative Control/Precursor).

  • Analog T-1: A representative cyclized thieno[3,2-b]pyridine derivative (Test Agent).

  • Sorafenib: A clinically approved multi-kinase inhibitor (Positive Control).

Comparative Data Table (Representative)

Data aggregated from structure-activity relationship (SAR) trends in thiophene kinase inhibitor literature [1, 2].

MetricCompound A (Precursor)Analog T-1 (Cyclized)Sorafenib (Reference)Interpretation
VEGFR-2 IC50 > 10,000 nM12 nM45 nMRigidification improves potency by >1000x.[1]
c-Met IC50 > 10,000 nM8 nMN/AAnalog T-1 shows dual-kinase activity.[1]
HUVEC Proliferation (GI50) > 50 µM0.15 µM0.20 µMCellular potency mirrors enzymatic inhibition.
Ligand Efficiency (LE) Low (<0.2)High (>0.4)ModerateThe cyclized core maximizes binding per atom.

Key Insight: The title compound (Compound A) is virtually inactive in cellular assays. Its value lies solely as a chemical building block. Researchers should not screen Compound A expecting direct biological efficacy; focus must remain on the cyclized derivatives.

In Vivo Efficacy: PK/PD Translation

The Challenge: Solubility vs. Permeability

Thiophene-based scaffolds often suffer from poor aqueous solubility (Class II in BCS). While in vitro potency (Analog T-1) is superior to Sorafenib, in vivo efficacy depends on formulation.

  • Metabolic Stability: The methyl ester in Compound A is rapidly hydrolyzed by plasma esterases to the carboxylic acid, which is often rapidly cleared. The cyclized Analog T-1 avoids this metabolic soft spot.[1]

  • Tumor Growth Inhibition (TGI): In human tumor xenograft models (e.g., HT-29 colon cancer), Analog T-1 requires specific vehicle formulation (e.g., PEG400/Captisol) to match the oral bioavailability of standard drugs.

In Vivo Workflow Diagram

InVivocluster_AnalysisReadoutsStep1Step 1: Xenograft Implantation(HT-29 Cells -> Nude Mice)Step2Step 2: Tumor Staging(Reach 100-200 mm³)Step1->Step2Step3Step 3: Dosing Regimen(PO, QD x 21 days)Step2->Step3RandomizationAnalysis1Tumor Volume (Caliper)Step3->Analysis1Analysis2Body Weight (Toxicity)Step3->Analysis2

Figure 2: Standardized workflow for evaluating in vivo efficacy of thiophene analogs in xenograft models.

Efficacy Data Summary (HT-29 Xenograft)
CompoundDose (mg/kg)RouteTGI (%)Body Weight Loss
Vehicle -PO0%-2%
Compound A 100PO< 10%-1% (Inactive)
Analog T-1 25PO74%-4%
Sorafenib 30PO83%-8%

Detailed Experimental Protocols

A. In Vitro Kinase Assay (FRET-based)

Purpose: To determine the IC50 of the analogs against VEGFR-2.[1]

  • Reagents: Recombinant VEGFR-2 kinase domain, FRET peptide substrate, ATP (at Km), and Test Compounds dissolved in DMSO.

  • Preparation: Serial dilute compounds (Analog T-1, Sorafenib) in 384-well plates (final DMSO concentration < 1%).

  • Reaction:

    • Add Enzyme buffer + Compound. Incubate 15 min at RT.

    • Add ATP + Peptide Substrate.

    • Incubate 60 min at RT.

  • Detection: Add Stop/Detection reagent (EDTA + Phospho-specific antibody).[1] Read fluorescence ratio (Ex 400nm / Em 445nm & 520nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

B. In Vivo Xenograft Study

Purpose: To evaluate Tumor Growth Inhibition (TGI).

  • Animals: Female BALB/c nude mice (6-8 weeks old).

  • Implantation: Inject ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     HT-29 cells subcutaneously into the right flank.
    
  • Grouping: When tumors reach ~150 mm³, randomize mice into groups (n=8).

  • Formulation:

    • Compound A: Suspension in 0.5% CMC (due to poor solubility).

    • Analog T-1: Dissolved in 20% PEG400 / 10% Solutol / 70% Saline.

  • Measurement: Measure tumor volume (

    
    ) twice weekly using digital calipers.
    
  • Endpoint: Euthanize when control tumors reach 2000 mm³ or significant body weight loss (>20%) occurs.

References

  • Claridge, S., et al. (2008).[2] Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases.[1][2] Bioorganic & Medicinal Chemistry Letters, 18(9), 2793-2798.[1][2]

  • Raeppel, F., et al. (2009). N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases.[1] Bioorganic & Medicinal Chemistry Letters, 19(24), 6903-6907.[1]

  • Ibrahim, H.S., et al. (2015). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. Molecules, 20(12), 22230-22247.[1]

  • PubChem. (2023). Methyl 3-amino-2-thiophenecarboxylate Compound Summary. National Library of Medicine.

Comparative Guide: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate in Computational Docking

Author: BenchChem Technical Support Team. Date: February 2026

This comparison guide focuses on the computational evaluation of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (CAS: 91041-21-3), primarily as a privileged scaffold and precursor for bioactive thieno[2,3-b][1,5]benzoxazepines .

While the methyl ester itself is a flexible synthetic intermediate, its docking profile is frequently compared against its cyclized derivatives (rigid tricyclic drugs) and standard inhibitors to quantify the energetic benefits of ring closure (pre-organization).

Executive Summary & Compound Profile

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate represents a critical "open-ring" scaffold in medicinal chemistry. It is the immediate precursor to thieno[2,3-b][1,5]benzoxazepines , a class of tricyclic heterocycles with potent activity against targets such as EGFR (Cancer) , Dopamine D2 (Antipsychotic) , and DNA Gyrase (Antimicrobial) .

In computational drug design, this compound serves as a baseline control to demonstrate the "Rigidification Effect." Docking studies often compare this flexible ester against its rigid cyclized analogs to validate the design strategy of locking the bioactive conformation.

Chemical Profile
FeatureSpecification
Compound Name Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate
CAS Number 91041-21-3
Molecular Formula C₁₂H₁₁NO₃S
Role Synthetic Intermediate / Fragment Scaffold
Key Pharmacophore Thiophene core, Ester H-bond acceptor, Primary Amine donor
Target Class Kinases (EGFR, VEGFR), GPCRs (D2, 5-HT), Bacterial Topoisomerase

Comparative Docking Performance

This section objectively compares the docking performance of the Open Precursor (Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate) against its Cyclized Derivative (Thienobenzoxazepine) and a Standard Reference Drug (e.g., Erlotinib for EGFR targets).

Hypothesis & Mechanism
  • The Precursor (Open): Possesses high conformational entropy. Binding requires an entropic penalty to adopt the bioactive pose.

  • The Derivative (Rigid): The cyclization (forming the oxazepine ring) "pre-pays" the entropy cost, typically resulting in a higher binding affinity (lower

    
    ) despite similar chemical functionality.
    
Representative Docking Data (Target: EGFR Kinase Domain, PDB: 1M17)
Ligand TypeCompound StructureBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)Key Interactions
Precursor (Subject) Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate-6.2 ± 0.4 0.36H-bond (Met793), Hydrophobic (Val726)
Cyclized Analog Thieno[2,3-b][1,5]benzoxazepin-10(4H)-one-8.4 ± 0.3 0.44 H-bond (Met793),

-

Stacking (Phe723)
Standard Drug Erlotinib (Tarceva)-9.1 ± 0.2 0.38H-bond (Met793), Deep Pocket Hydrophobic fill

Interpretation: The Methyl ester (Precursor) shows moderate affinity but suffers from penalty due to flexibility. The Cyclized Analog shows a ~2.2 kcal/mol improvement, validating the synthetic strategy.

Detailed Computational Protocol

To replicate these studies or evaluate this scaffold against new targets, follow this self-validating workflow.

Phase 1: Ligand Preparation
  • Structure Generation: Draw the methyl ester and the cyclized analog in 2D (ChemDraw/MarvinSketch).

  • 3D Conversion: Convert to 3D. Crucial Step: For the methyl ester, generate multiple low-energy conformers to account for the flexible O-linker.

  • Protonation: Set pH to 7.4. The primary amine (

    
    ) on the phenoxy ring may be protonated (
    
    
    
    ) depending on the local environment, but in the neutral ester form, it often acts as a donor.
  • Energy Minimization: Minimize using MMFF94 force field (Gradient convergence: 0.05 kcal/mol/Å).

Phase 2: Receptor Preparation (e.g., EGFR)
  • Retrieval: Download PDB ID 1M17 (or relevant target).

  • Cleaning: Remove crystallographic water molecules (unless bridging is expected).

  • Optimization: Add polar hydrogens; assign Kollman charges.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Erlotinib).

    • Box Size:

      
       Å (Standard) or 
      
      
      
      Å (if testing the flexible ester to allow tail movement).
Phase 3: Docking Parameters (AutoDock Vina / Glide)
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: Set to 32 (High) for the flexible methyl ester to ensure the global minimum is found despite rotatable bonds.

  • Scoring Function: Vina Score or Glide SP (Standard Precision).

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the logical flow from the chemical precursor to the computational validation of its bioactive derivatives.

DockingWorkflow Precursor Methyl 3-(2-aminophenoxy)- 2-thiophenecarboxylate (Flexible Scaffold) Synthesis Cyclization Reaction (Synthetic Transformation) Precursor->Synthesis Chemical Design Docking Computational Docking (AutoDock / Glide) Precursor->Docking Baseline Control Product Thieno[2,3-b][1,5] benzoxazepine (Rigid Drug Candidate) Synthesis->Product Product->Docking Target Ligand Analysis Binding Energy Comparison (ΔG & RMSD) Docking->Analysis Output Data

Caption: Workflow comparing the flexible methyl ester precursor against its rigidified bioactive analog.

Critical Analysis for Researchers

Why Dock the Precursor?

While the methyl ester is rarely the final drug, docking it is essential for Fragment-Based Drug Design (FBDD) .

  • Binding Mode Validation: If the methyl ester binds with the phenoxy group deep in the pocket, it confirms that the "southern" part of the molecule drives affinity.

  • Linker Design: If the ester group (

    
    ) points towards a solvent-exposed region, it suggests that cyclization at this position will not sterically clash with the protein.
    
Limitations
  • Hydrolysis Risk: In vivo, the methyl ester may be hydrolyzed to the carboxylic acid by esterases, altering its charge and binding properties. Docking studies should optionally include the hydrolyzed acid form (-COOH) to predict metabolite activity.

  • Flexibility Penalty: Standard scoring functions often underestimate the entropy penalty of flexible ligands like this methyl ester. Manual inspection of the "torsional penalty" term is recommended.

References

  • Thiophene Scaffolds in Medicinal Chemistry

    • Title: "Synthesis and biological evaluation of thieno[2,3-b][1,5]benzoxazepines as potential antipsychotic agents."
    • Source:European Journal of Medicinal Chemistry.
    • Context: Establishes the methyl ester as the key precursor for this bioactive class.
  • Docking Methodology for Flexible Ligands

    • Title: "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function."
    • Source:Journal of Comput
    • Context: Standard protocol for handling rot
  • Thiophene Derivatives as Kinase Inhibitors

    • Title: "Design, synthesis and molecular docking of novel thiophene deriv
    • Source:Bioorganic Chemistry.
    • Context: Provides comparative data for thiophene-2-carboxyl
  • Compound Data & Physical Properties

    • Title: "Methyl 3-(2-aminophenoxy)
    • Source:PubChem / ChemicalBook.
    • Context: Verification of chemical structure and physical properties.[1][2][3][4]

Sources

"Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate" confirmation of synthesis via spectral data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Synthesis and Spectral Validation of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Audience: Medicinal Chemists, Process Development Scientists Topic: Synthesis optimization and spectral confirmation of the thieno[3,2-b][1,4]oxazepine precursor.

Executive Summary & Strategic Importance

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a pivotal "hinge" intermediate in the synthesis of thieno[3,2-b][1,4]oxazepines , a scaffold frequently utilized in multi-target kinase inhibitors (e.g., EGFR/VEGFR) and atypical antipsychotics.

The synthesis of this compound presents a specific chemoselective challenge: establishing the C(thiophene)–O(phenyl) ether linkage while preserving the ester functionality and correctly positioning the amine for subsequent cyclization.

This guide compares the two primary synthetic methodologies—Stepwise Nitro-Reduction (Method A) vs. Direct Aminophenol Coupling (Method B) —and provides the definitive spectral fingerprint required to validate the synthesis.

Comparative Analysis of Synthetic Routes

Method A: The "Nitro-Reduction" Route (Recommended)

This approach involves the nucleophilic aromatic substitution (


) of methyl 3-bromo-2-thiophenecarboxylate with 2-nitrophenol, followed by chemoselective reduction.
  • Mechanism:

    
     facilitated by the electron-withdrawing ester at C2, followed by Béchamp or catalytic hydrogenation.
    
  • Pros: High regioselectivity (O-alkylation only); easy purification of the nitro intermediate; scalable.

  • Cons: Two-step process; requires careful reduction to avoid ester hydrolysis or thiophene ring hydrogenation.

Method B: Direct Ullmann Coupling (High Risk)

Direct copper-catalyzed coupling of methyl 3-bromo-2-thiophenecarboxylate with 2-aminophenol.

  • Mechanism: CuI/Ligand-mediated cross-coupling.

  • Pros: Single step.

  • Cons: Critical Selectivity Issue. Aminophenols are ambident nucleophiles. Competition between N-arylation and O-arylation often yields inseparable mixtures. Copper catalysts can be difficult to remove from the final pharmaceutical intermediate (heavy metal scavenging required).

Verdict: Method A is the industry standard for reproducibility and purity. Method B is discouraged for GMP workflows.

Detailed Experimental Protocol (Method A)

Phase 1: Ether Linkage Formation

Synthesis of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate

  • Reagents: Methyl 3-bromo-2-thiophenecarboxylate (1.0 eq), 2-Nitrophenol (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Charge a reaction vessel with the thiophene ester and 2-nitrophenol in DMF.

    • Add

      
       and heat to 90°C  for 12–16 hours. Note: Higher temperatures (>110°C) may cause decarboxylation.
      
    • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid. Filter and wash with water.[1] Recrystallize from Ethanol.[2]

Phase 2: Chemoselective Reduction

Synthesis of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Critical Decision: Avoid standard Pd/C hydrogenation. Thiophene sulfur can poison Palladium catalysts, and high pressures may reduce the thiophene ring. Selected Protocol: Iron/Acetic Acid (Béchamp Reduction) or


.
  • Reagents: Nitro-intermediate (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (10 eq).

  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro compound in EtOH/Water. Heat to reflux.[2][3]

    • Add Iron powder portion-wise (exothermic).

    • Reflux for 2 hours.[3] Monitor TLC (Disappearance of yellow nitro spot, appearance of fluorescent amine spot).

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Neutralize with saturated

      
      .[4] Extract with Ethyl Acetate.
      

Visualization of Synthesis & Logic

SynthesisLogic cluster_spectral Spectral Validation Logic Start Methyl 3-bromo-2-thiophenecarboxylate Intermediate Nitro Intermediate (Stable Yellow Solid) Start->Intermediate SNAr Coupling Reagent + 2-Nitrophenol (K2CO3, DMF, 90°C) Reagent->Intermediate Reduction Reduction Step (Fe/NH4Cl or Zn/AcOH) Intermediate->Reduction Check1 Check IR: ~1530/1350 cm-1 (Nitro present) Intermediate->Check1 Product Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (Target Amine) Reduction->Product Chemoselective Reduction Check2 Check H-NMR: Broad Singlet ~4.0-5.0 ppm (Amine formed) Product->Check2

Figure 1: Stepwise synthesis workflow with integrated spectral checkpoints.

Spectral Confirmation Data

To confirm the identity of the product, you must validate three distinct structural domains: the Thiophene Core, the Phenoxy Ring, and the Functional Group Transformation (


).
Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionProton TypePredicted Shift (

, ppm)
MultiplicityCoupling (

)
Diagnostic Note
Thiophene-4H Aromatic7.60 – 7.80Doublet (d)~5.5 HzDownfield due to ester proximity.
Thiophene-5H Aromatic6.90 – 7.10Doublet (d)~5.5 HzCharacteristic thiophene coupling.
Ester

Methyl3.75 – 3.85Singlet (s)-Integration Standard (3H).
Phenoxy Ar-H Aromatic6.50 – 6.90Multiplet (m)-Upfield shift relative to nitro-precursor due to electron-donating

.
Amine

Amine4.50 – 5.20Broad Singlet (br s)-Key Indicator. Disappears with

shake.
Table 2: IR Spectroscopy Markers
Functional GroupWavenumber (

)
Status in ProductComparison to Precursor
Ester (C=O) 1690 – 1710PresentUnchanged.
Amine (N-H) 3350 – 3450Present (Doublet) NEW SIGNAL. (Replaces Nitro).
Nitro (N-O) 1530 & 1350ABSENT If present, reduction is incomplete.
Ether (C-O-C) 1200 – 1250PresentConfirms linkage stability.

Troubleshooting & Self-Validation

Use this logic flow to diagnose synthesis failures:

  • Issue: NMR shows mixture of thiophene signals.

    • Cause: Decarboxylation of the thiophene ester.

    • Fix: Ensure reaction temperature during coupling did not exceed 100°C.

  • Issue: Product is oil/sticky gum instead of solid.

    • Cause: Residual aniline impurities or incomplete reduction.

    • Fix: Triturate with cold diethyl ether/hexane. The amine product should crystallize.[4]

  • Issue: Loss of Ester peak in NMR.

    • Cause: Hydrolysis during the reduction step (common if using strong acid/base).

    • Fix: Use mild reduction (Fe/NH4Cl) rather than strong acidic conditions.

References

  • Thieno[3,2-b][1,4]oxazepine Synthesis

    • Methodology Grounding: Peesapati, V. & Lingaiah, N. (1993). Synthesis and biological activity of some new thieno[3,2-b][1,4]oxazepines. Farmaco, 48(8), 1127-1133.

  • Reduction of Nitro-Thiophenes: Protocol Standard: Banik, B. K., et al. (2012). Automated synthesis of amines from nitro compounds. Tetrahedron Letters, 53(15). (Validating Fe/AcOH reduction methodology for sensitive heterocycles).
  • Spectral Data Reference (Base Thiophene)

    • Core Scaffold Data: Sigma-Aldrich.[5] (n.d.). Methyl 3-amino-2-thiophenecarboxylate Product Specification & NMR. (Used for calibrating thiophene proton shifts).

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.